CZ415
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-[7,7-dimethyl-4-[(3S)-3-methylmorpholin-4-yl]-6,6-dioxo-5H-thieno[3,4-d]pyrimidin-2-yl]phenyl]-3-ethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4S/c1-5-23-21(28)24-16-8-6-15(7-9-16)19-25-18-17(13-32(29,30)22(18,3)4)20(26-19)27-10-11-31-12-14(27)2/h6-9,14H,5,10-13H2,1-4H3,(H2,23,24,28)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLPVLBNRGPOHA-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CS(=O)(=O)C3(C)C)C(=N2)N4CCOCC4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CS(=O)(=O)C3(C)C)C(=N2)N4CCOC[C@@H]4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429639-50-8 | |
| Record name | (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Biological Target of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea (AZD5153)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea, also known as AZD5153, is a potent and selective small molecule inhibitor. This technical guide provides a comprehensive overview of its biological target, mechanism of action, and relevant experimental data. AZD5153 has shown significant preclinical activity, particularly in hematological malignancies and various solid tumors.
Biological Target and Mechanism of Action
The primary biological target of AZD5153 is the Bromodomain and Extra-Terminal (BET) family of proteins , with a particularly high affinity for BRD4 .[1] The BET family, which also includes BRD2, BRD3, and BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.
AZD5153 is a bivalent BET inhibitor , a key feature that distinguishes it from first-generation BET inhibitors.[1] This means that a single molecule of AZD5153 can simultaneously bind to both of the tandem bromodomains (BD1 and BD2) present in each BET protein. This bivalent binding leads to a significant increase in binding avidity and potency compared to monovalent inhibitors.
The binding of AZD5153 to BRD4 displaces it from chromatin, leading to the disruption of transcriptional programs of key oncogenes, most notably MYC and E2F .[2][3] The downregulation of these oncogenes inhibits cell proliferation and induces apoptosis in cancer cells that are dependent on these transcriptional pathways.
Quantitative Data
The potency and efficacy of AZD5153 have been characterized through various in vitro assays. The following tables summarize the available quantitative data.
Table 1: In Vitro Binding Affinity of AZD5153
| Target | Assay Type | Value | Reference |
| BRD4 | Fluorescence Polarization | Ki = 5 nM | [1] |
Table 2: In Vitro Cellular Potency (IC50) of AZD5153 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Huh7 | Hepatocellular Carcinoma | ~1 | [4] |
| PLC/PRF/5 | Hepatocellular Carcinoma | ~10 | [4] |
| HepG2 | Hepatocellular Carcinoma | Intermediate | [4] |
| SNU-449 | Hepatocellular Carcinoma | Intermediate | [4] |
| SNU-387 | Hepatocellular Carcinoma | Intermediate | [4] |
| Hep3B | Hepatocellular Carcinoma | Intermediate | [4] |
| Wit49 | Wilms Tumor | 0.14 - 2.1 | [2] |
| COG-W-408 | Wilms Tumor | 0.14 - 2.1 | [2] |
| 17.94 | Wilms Tumor | 0.14 - 2.1 | [2] |
| HEK293 | Fetal Kidney (Control) | 4.37 | [2] |
Note: "Intermediate" indicates that the IC50 value falls between the lowest and highest values reported in the study for hepatocellular carcinoma cell lines.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize BET inhibitors like AZD5153.
Fluorescence Polarization (FP) Assay for BRD4 Binding
This assay measures the binding of AZD5153 to the BRD4 bromodomain.
Materials:
-
Recombinant human BRD4 bromodomain protein
-
Fluorescently labeled BET inhibitor probe (e.g., a derivative of JQ1)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 1 mM DTT)
-
AZD5153
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of AZD5153 in the assay buffer.
-
In each well of the 384-well plate, add the BRD4 protein and the fluorescent probe at optimized concentrations.
-
Add the serially diluted AZD5153 or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
The data is analyzed by plotting the change in fluorescence polarization against the concentration of AZD5153 to determine the IC50, which can then be used to calculate the Ki value.
AlphaScreen Assay for BRD4 Binding
This is a bead-based proximity assay to measure the inhibition of the interaction between BRD4 and a biotinylated histone peptide.
Materials:
-
Recombinant His-tagged BRD4 protein
-
Biotinylated histone H4 peptide (acetylated)
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
AZD5153
-
384-well ProxiPlates
Procedure:
-
Prepare a serial dilution of AZD5153 in the assay buffer.
-
Add the His-tagged BRD4 protein and the biotinylated histone peptide to the wells of the ProxiPlate.
-
Add the serially diluted AZD5153 or vehicle control to the wells.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads to each well under subdued light.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).
-
Read the plate on an AlphaScreen-capable plate reader.
-
The inhibition of the BRD4-histone interaction by AZD5153 results in a decrease in the AlphaScreen signal. The IC50 is determined from the dose-response curve.
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the effect of AZD5153 on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture medium and supplements
-
AZD5153
-
96-well, clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed the cancer cells in the 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of AZD5153 in the cell culture medium.
-
Treat the cells with the serially diluted AZD5153 or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
The IC50 value is calculated from the dose-response curve of cell viability versus AZD5153 concentration.
Visualizations
Signaling Pathway of AZD5153 Action
Caption: Signaling pathway of AZD5153 action.
Experimental Workflow for an AlphaScreen Assay
Caption: Experimental workflow for an AlphaScreen assay.
Logical Relationship of AZD5153's Bivalent Binding
References
- 1. researchgate.net [researchgate.net]
- 2. Bromodomain 4 inhibition leads to MYCN downregulation in Wilms tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Supplementary Table 3 from AZD5153: A Novel Bivalent BET Bromodomain Inhibitor Highly Active against Hematologic Malignancies [aacr.figshare.com]
- 4. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Proposed Synthesis Pathway of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea
Introduction
(S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea is a complex heterocyclic molecule with potential applications in medicinal chemistry, likely as a kinase inhibitor, given its structural similarity to other reported PI3K inhibitors. The core of this molecule is a thieno[3,4-d]pyrimidine scaffold, which is a common feature in a variety of biologically active compounds. This guide provides a detailed, step-by-step proposed synthesis for this target molecule, intended for researchers and professionals in the field of drug development and organic synthesis.
Proposed Retrosynthetic Analysis
A plausible retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The final urea functional group can be introduced in the last step from a corresponding aniline precursor. This aniline can be assembled via a Suzuki coupling reaction between a 2-chlorothieno[3,4-d]pyrimidine core and a commercially available aminophenyl boronic acid derivative. The chiral (S)-3-methylmorpholino group can be introduced onto the pyrimidine ring through a nucleophilic aromatic substitution reaction. The key intermediate is the bicyclic 2,4-dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-d]pyrimidine-6,6-dioxide. This core can be constructed from a suitably substituted 2-aminothiophene, which in turn can be synthesized using a Gewald-type reaction.
Proposed Synthesis Pathway
The proposed multi-step synthesis is outlined below.
Synthesis of the Thieno[3,4-d]pyrimidine Core
Step 1: Synthesis of 2-amino-4,4-dimethyl-4,5-dihydrothiophene-3-carbonitrile
This initial step involves a Gewald reaction, a well-established method for the synthesis of substituted 2-aminothiophenes.
-
Reactants: Acetone, malononitrile, and elemental sulfur.
-
Reaction Conditions: A base, such as morpholine or triethylamine, is used to catalyze the reaction in a solvent like ethanol or methanol at room temperature.
-
Protocol: To a stirred solution of acetone and malononitrile in ethanol, elemental sulfur is added, followed by the dropwise addition of a catalytic amount of morpholine. The reaction mixture is stirred at room temperature for several hours until the starting materials are consumed (monitored by TLC). The product is then isolated by filtration and purified by recrystallization.
Step 2: Synthesis of 7,7-dimethyl-2,4-dihydroxy-5,7-dihydrothieno[3,4-d]pyrimidine
The 2-aminothiophene derivative is then cyclized to form the pyrimidine ring.
-
Reactants: 2-amino-4,4-dimethyl-4,5-dihydrothiophene-3-carbonitrile and urea.
-
Reaction Conditions: The reaction is typically carried out by heating the reactants at a high temperature (e.g., 180-200 °C) in the absence of a solvent or in a high-boiling solvent like diphenyl ether.
-
Protocol: A mixture of the aminothiophene and urea is heated until a molten mass is formed, which then solidifies upon cooling. The solid is dissolved in an aqueous base (e.g., NaOH), and the product is precipitated by acidification with an acid (e.g., HCl). The precipitate is collected by filtration and washed with water.
Step 3: Synthesis of 2,4-dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-d]pyrimidine
The dihydroxy-pyrimidine is converted to the dichloro-pyrimidine, which is a key intermediate for subsequent functionalization.
-
Reactants: 7,7-dimethyl-2,4-dihydroxy-5,7-dihydrothieno[3,4-d]pyrimidine and a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Reaction Conditions: The reaction is performed by refluxing the dihydroxy-pyrimidine in neat POCl₃, often with a catalytic amount of a tertiary amine like N,N-diisopropylethylamine (DIPEA).
-
Protocol: The dihydroxy-pyrimidine is suspended in POCl₃, and DIPEA is added. The mixture is heated to reflux for several hours. After completion, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice-water, and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed, dried, and concentrated to give the dichloro-pyrimidine.
Step 4: Oxidation to 2,4-dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-d]pyrimidine-6,6-dioxide
The thiophene sulfur is oxidized to a sulfone.
-
Reactants: 2,4-dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-d]pyrimidine and an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®.
-
Reaction Conditions: The oxidation is typically carried out in a chlorinated solvent like dichloromethane (DCM) or chloroform at room temperature.
-
Protocol: To a solution of the dichloro-thienopyrimidine in DCM, a solution of m-CPBA (in excess) in DCM is added dropwise at 0 °C. The reaction is then stirred at room temperature until complete. The reaction mixture is washed with an aqueous solution of sodium bicarbonate and sodium thiosulfate to remove excess oxidant and acid. The organic layer is dried and concentrated to yield the sulfone.
Assembly of the Final Molecule
Step 5: Selective Nucleophilic Aromatic Substitution with (S)-3-methylmorpholine
The more reactive chlorine at the 4-position of the pyrimidine ring is selectively substituted with the chiral amine.
-
Reactants: 2,4-dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-d]pyrimidine-6,6-dioxide and (S)-3-methylmorpholine.
-
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or in an alcohol like isopropanol, often in the presence of a non-nucleophilic base such as DIPEA at elevated temperatures.
-
Protocol: The dichloro-thienopyrimidine sulfone and (S)-3-methylmorpholine are dissolved in isopropanol with DIPEA. The mixture is heated to reflux for several hours. After cooling, the product is isolated by precipitation with water or by extraction and purified by column chromatography.
Step 6: Suzuki Coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
The remaining chlorine at the 2-position is substituted with the aminophenyl group via a palladium-catalyzed Suzuki cross-coupling reaction.
-
Reactants: 2-chloro-4-((S)-3-methylmorpholino)-7,7-dimethyl-5,7-dihydrothieno[3,4-d]pyrimidine-6,6-dioxide and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
-
Reaction Conditions: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or Cs₂CO₃) are used in a solvent mixture such as 1,4-dioxane/water or DMF/water under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures.
-
Protocol: The chloro-thienopyrimidine derivative, the boronic acid pinacol ester, the palladium catalyst, and the base are combined in the solvent mixture. The reaction is heated to 80-100 °C for several hours. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The product is purified by column chromatography.
Step 7: Urea Formation
The final step is the formation of the urea linkage on the aniline nitrogen.
-
Reactants: (S)-4-(2-(4-aminophenyl)-7,7-dimethyl-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)-3-methylmorpholine and ethyl isocyanate.
-
Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature.[1]
-
Protocol: To a solution of the aniline derivative in THF, ethyl isocyanate is added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed. The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the final target molecule.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the key transformations based on analogous reactions reported in the literature.
| Step | Transformation | Typical Reagents and Conditions | Expected Yield Range (%) |
| 1 | Gewald Reaction | Acetone, malononitrile, S₈, morpholine, EtOH, RT | 60-80 |
| 2 | Pyrimidine Formation | 2-aminothiophene, urea, 180-200 °C | 50-70 |
| 3 | Chlorination | Dihydroxy-pyrimidine, POCl₃, DIPEA, reflux | 70-90 |
| 4 | Oxidation | Thiophene, m-CPBA, DCM, RT | 70-95 |
| 5 | Nucleophilic Substitution | Dichloro-pyrimidine, (S)-3-methylmorpholine, DIPEA, iPrOH, reflux | 60-85 |
| 6 | Suzuki Coupling | Chloro-pyrimidine, boronic ester, Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90 °C | 50-80 |
| 7 | Urea Formation | Aniline, ethyl isocyanate, THF, RT | 80-95 |
Mandatory Visualizations
Proposed Synthesis Pathway
Caption: Proposed multi-step synthesis pathway for the target molecule.
PI3K/Akt/mTOR Signaling Pathway
Given that thieno[3,4-d]pyrimidine derivatives are often potent PI3K inhibitors, the following diagram illustrates the relevant signaling pathway.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Conclusion
This technical guide provides a comprehensive, albeit proposed, synthetic route to (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea. The pathway is designed based on well-established chemical transformations and provides a solid foundation for researchers aiming to synthesize this and related compounds. Each step has been detailed with plausible reaction conditions, and the overall strategy is convergent, allowing for flexibility in the synthesis of analogs. Further optimization of each step would be necessary to achieve the desired efficiency and yield on a practical scale.
References
An In-Depth Technical Guide on (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis pathway, and a hypothesized mechanism of action for the novel compound (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea. Due to the limited publicly available data on this specific molecule, this guide consolidates information on its core structural motifs, offering valuable insights for researchers in medicinal chemistry and drug discovery. The thieno[3,4-d]pyrimidine core is a recognized pharmacophore in oncology, particularly in the development of kinase inhibitors. The presence of a sulfone group, a methylmorpholino moiety, and an ethylurea chain suggests a potential role as a highly selective inhibitor of the PI3K/mTOR signaling pathway.
Chemical Properties
| Property | Predicted Value |
| Molecular Formula | C23H30N6O4S2 |
| Molecular Weight | 534.65 g/mol |
| Appearance | Predicted to be a solid at room temperature. |
| Solubility | Likely soluble in organic solvents like DMSO and DMF. |
| Melting Point | Not available. |
| Boiling Point | Not available. |
| pKa | Not available. |
Proposed Synthesis
A plausible synthetic route for (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea can be conceptualized through a multi-step process involving the construction of the core heterocyclic system followed by functionalization.
Experimental Protocols
Step 1: Synthesis of the Thieno[3,4-d]pyrimidine Core
A potential starting point is the construction of a substituted 2-aminothiophene. This can be achieved through various established methods, such as the Gewald reaction. The resulting aminothiophene can then be cyclized with a suitable reagent, like a derivative of cyanogen bromide or a similar electrophile, to form the pyrimidine ring of the thieno[3,4-d]pyrimidine scaffold.
Step 2: Oxidation to the Sulfone
The thioether in the thieno[3,4-d]pyrimidine core can be oxidized to the corresponding sulfone (6,6-dioxido) using a strong oxidizing agent. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Introduction of the Phenylurea Moiety
The 2-position of the thieno[3,4-d]pyrimidine core can be functionalized with the 4-aminophenyl group through a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. The resulting amine can then be reacted with ethyl isocyanate to form the final ethylurea derivative.
Step 4: Introduction of the (S)-3-Methylmorpholino Group
The 4-position of the thienopyrimidine ring is likely activated for nucleophilic substitution. (S)-3-methylmorpholine can be introduced by reacting it with a 4-chloro or another suitable leaving group on the pyrimidine ring.[1][2][3][4][5] This reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in an inert solvent.
A generalized workflow for the proposed synthesis is depicted below.
Caption: Proposed multi-step synthesis of the target compound.
Hypothesized Mechanism of Action and Biological Activity
The structural features of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea strongly suggest its potential as a kinase inhibitor, particularly targeting the PI3K/mTOR pathway. Numerous thienopyrimidine derivatives have been identified as potent and selective inhibitors of PI3K and/or mTOR kinases.[6][7][8][9][10][11][12][13][14]
The morpholine moiety is a common feature in many PI3K inhibitors, where it often forms a crucial hydrogen bond with the hinge region of the kinase domain. The (S)-3-methyl group may provide additional steric interactions that enhance selectivity or potency. The sulfone group, acting as a bioisostere for a carbonyl group, can function as a hydrogen bond acceptor and contribute to the electronic properties of the molecule. The ethylurea group can also participate in hydrogen bonding interactions with the target protein.
Given this, the compound is hypothesized to bind to the ATP-binding pocket of PI3K and/or mTOR, thereby inhibiting their kinase activity. This would lead to the downstream suppression of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.
Caption: Hypothesized inhibition of the PI3K/mTOR signaling pathway.
Potential Therapeutic Applications
Based on its hypothesized mechanism of action as a PI3K/mTOR inhibitor, this compound could have therapeutic potential in the treatment of various cancers where this pathway is hyperactivated. This includes but is not limited to certain types of breast cancer, prostate cancer, and hematological malignancies.
Future Research Directions
To validate the hypotheses presented in this guide, the following experimental work is recommended:
-
Chemical Synthesis and Characterization: The proposed synthetic route should be executed, and the final compound's structure and purity should be confirmed using techniques such as NMR, mass spectrometry, and elemental analysis.
-
In Vitro Kinase Assays: The inhibitory activity of the compound against a panel of kinases, with a focus on PI3K isoforms and mTOR, should be determined to assess its potency and selectivity.
-
Cell-Based Assays: The effect of the compound on the proliferation of cancer cell lines with known PI3K/mTOR pathway mutations should be evaluated. Western blotting can be used to confirm the inhibition of downstream signaling proteins.
-
In Vivo Studies: If promising in vitro activity is observed, the compound's efficacy and pharmacokinetic properties should be assessed in animal models of cancer.
Conclusion
While direct experimental data on (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea is currently unavailable, a thorough analysis of its structural components allows for informed predictions regarding its chemical properties, synthesis, and biological activity. The compound holds promise as a selective PI3K/mTOR inhibitor and warrants further investigation as a potential therapeutic agent in oncology. This technical guide provides a foundational framework to stimulate and guide future research efforts in this area.
References
- 1. Page loading... [guidechem.com]
- 2. 3S-3-METHYLMORPHOLINE | 350595-57-2 [chemicalbook.com]
- 3. 3S-3-METHYLMORPHOLINE CAS#: 350595-57-2 [amp.chemicalbook.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors [mdpi.com]
- 9. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MX2010004260A - Thienopyrimidine and pyrazolopyrimidine compounds and their use as mtor kinase and pi3 kinase inhibitors. - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility and Stability of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available information and predictive analysis of the solubility and stability of the compound (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea. Due to the proprietary nature of this specific molecule, direct experimental data is not publicly available. Therefore, this document synthesizes information on the physicochemical properties of its core chemical scaffold, the thieno[3,4-d]pyrimidine ring, and the influence of its key functional groups to project its likely solubility and stability characteristics. Detailed, standardized experimental protocols for determining these properties are also provided, alongside a visualization of a relevant signaling pathway to contextualize its potential biological activity.
Introduction
(S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea is a complex heterocyclic molecule featuring a 5,7-dihydrothieno[3,4-d]pyrimidine core. This scaffold is of interest in medicinal chemistry. The substituents on this core, including a dimethyl group, a methylmorpholino moiety, a cyclic sulfone, and a phenyl-ethylurea side chain, are expected to significantly influence its physicochemical properties, including solubility and stability. Understanding these characteristics is paramount for its development as a potential therapeutic agent.
Predicted Physicochemical Properties
While specific quantitative data for the target compound is not available in the public domain, an analysis of its structural components allows for a qualitative prediction of its solubility and stability.
Solubility Profile
The solubility of a compound is a critical determinant of its absorption and bioavailability. The overall structure of the target molecule suggests it is likely a poorly soluble compound in aqueous media. The key contributing factors are:
-
Thieno[3,4-d]pyrimidine Core: This fused heterocyclic system is largely aromatic and hydrophobic, contributing to low aqueous solubility.
-
Phenylurea Moiety: Phenylurea herbicides, a class of compounds with a similar functional group, generally exhibit low to moderate water solubility.
-
Dimethyl and Ethyl Groups: These alkyl substituents further increase the lipophilicity of the molecule, decreasing its affinity for aqueous solvents.
However, certain functional groups may confer some degree of solubility:
-
Sulfone Group: The sulfone moiety is a polar functional group that can act as a hydrogen bond acceptor. This polarity can help to lower the overall lipophilicity of a molecule, which may lead to an improvement in aqueous solubility.[1]
-
Methylmorpholino Group: The morpholine ring contains an oxygen and a nitrogen atom, which can participate in hydrogen bonding, potentially improving solubility.
Table 1: Predicted Solubility of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea in Various Solvents
| Solvent Type | Predicted Solubility | Rationale |
| Aqueous Buffers (pH 1-8) | Low | The predominantly hydrophobic nature of the large aromatic and aliphatic portions of the molecule is expected to limit solubility in water-based media. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Moderate to High | These solvents are generally effective at dissolving complex organic molecules with both polar and non-polar regions. |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | Low to Moderate | The presence of hydrogen bond donors in the solvent may offer some solubilizing capacity, but the large hydrophobic surface area of the compound will likely limit high solubility. |
| Non-polar Solvents (e.g., Hexane, Toluene) | Very Low | The presence of several polar functional groups (sulfone, urea, morpholine) makes solubility in non-polar solvents highly unlikely. |
Stability Profile
The stability of a pharmaceutical compound is crucial for its shelf-life, formulation, and in-vivo efficacy. The thieno[3,4-d]pyrimidine core is generally stable. However, specific functional groups present potential liabilities.
-
Sulfone Group: Sulfones are generally stable and relatively inert functional groups.[2]
-
Urea Linkage: The ethylurea linkage could be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable at physiological pH.
-
Thioether Linkage (within the dihydrothieno ring): The dihydrothieno portion of the core contains a thioether which is oxidized to a sulfone. This oxidation to the sulfone greatly increases the metabolic stability of this part of the molecule.
Table 2: Predicted Stability of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea under Different Conditions
| Condition | Predicted Stability | Potential Degradation Pathway |
| pH (Acidic) | Moderate | Potential for hydrolysis of the urea linkage under strong acidic conditions. |
| pH (Neutral) | High | Expected to be stable at physiological pH. |
| pH (Basic) | Moderate | Potential for hydrolysis of the urea linkage under strong basic conditions. |
| Oxidation | High | The presence of the sulfone, an oxidized form of sulfur, suggests resistance to further oxidation at this position. |
| Photostability | Moderate to High | The aromatic rings may absorb UV light, but significant photolability is not immediately predicted. Experimental verification is necessary. |
| Temperature | High | Solid form is expected to be thermally stable under standard storage conditions. Stability in solution at elevated temperatures would require experimental assessment. |
Experimental Protocols
To definitively determine the solubility and stability of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea, the following experimental protocols are recommended.
Kinetic Solubility Assay Protocol
This high-throughput method is suitable for early drug discovery.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.
-
Addition to Aqueous Buffer: Add a small volume of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking to allow for precipitation of the compound.
-
Precipitate Removal: Separate the undissolved compound by filtration or centrifugation.
-
Quantification: Determine the concentration of the compound remaining in the supernatant using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.
HPLC-Based Stability Assay Protocol
This method is used to assess the chemical stability of the compound over time and under various stress conditions.
-
Sample Preparation: Prepare solutions of the test compound at a known concentration in different buffers (e.g., pH 2, 7, and 9) and store them under various conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH, photostability chamber).
-
HPLC Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from any potential degradation products. A reverse-phase C18 column with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is a common starting point.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw an aliquot from each sample.
-
Chromatographic Analysis: Analyze the samples by HPLC. Record the peak area of the parent compound and any new peaks corresponding to degradation products.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (t=0). The rate of degradation can be determined, and the shelf-life can be extrapolated.
Visualization of a Relevant Signaling Pathway
Based on patent literature for structurally related compounds, (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea may function as an inhibitor of the mTOR (mechanistic Target of Rapamycin) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism and is frequently dysregulated in cancer.
Caption: The mTOR Signaling Pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of the solubility and stability of a novel compound in a drug discovery setting.
Caption: Drug Discovery Workflow.
Conclusion
While direct experimental data on the solubility and stability of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea is not publicly available, a thorough analysis of its chemical structure provides valuable insights. The compound is predicted to have low aqueous solubility, necessitating careful formulation strategies for potential in vivo applications. Its chemical stability is anticipated to be generally good under physiological conditions, with the urea linkage being the most likely point of degradation under harsh pH conditions. The provided experimental protocols offer a clear path for the empirical determination of these crucial physicochemical parameters. Furthermore, its potential role as an mTOR inhibitor places it in a well-validated area of drug discovery, warranting further investigation.
References
The Structure-Activity Relationship of Morpholino-Substituted Pyrimidines: A Technical Guide for Drug Development Professionals
Introduction
Morpholino-substituted pyrimidines represent a promising class of compounds in modern drug discovery, particularly in the field of oncology. Their core structure, characterized by a pyrimidine ring linked to a morpholine moiety, has proven to be a versatile scaffold for the development of potent and selective inhibitors of key cellular signaling pathways. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, with a focus on their role as inhibitors of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the SAR, experimental protocols, and key signaling interactions of morpholino-substituted pyrimidines.
Core Structure and Key Interactions
The foundational structure of the compounds discussed herein is the morpholino-substituted pyrimidine core. The morpholine group often plays a crucial role in establishing favorable interactions with the target protein, contributing to both potency and selectivity. Modifications at various positions of the pyrimidine ring and the addition of other functional groups have been extensively explored to optimize the pharmacological properties of these molecules.
Structure-Activity Relationship Data
The following tables summarize the quantitative structure-activity relationship data for various series of morpholino-substituted pyrimidine derivatives. The data highlights the impact of different substituents on their inhibitory activity against cancer cell lines and specific kinases.
Table 1: Cytotoxicity of 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives (Series 7a-l and 8a-l) against Various Cancer Cell Lines. [1]
| Compound | R | IC50 (μM) | |||
| A549 | PC-3 | MCF-7 | HepG2 | ||
| 7c | 4-Cl | 12.35 ± 1.11 | 15.68 ± 0.98 | 11.24 ± 1.05 | 13.89 ± 1.32 |
| 7d | 4-F | 10.17 ± 0.88 | 13.29 ± 1.21 | 9.88 ± 0.95 | 11.45 ± 1.03 |
| 7g | 3-Br | 14.89 ± 1.23 | 17.33 ± 1.45 | 13.56 ± 1.19 | 16.21 ± 1.38 |
| 7h | 4-OCH3 | >50 | >50 | >50 | >50 |
| 7j | 4-Br | 11.78 ± 1.02 | 14.91 ± 1.15 | 10.83 ± 1.01 | 12.67 ± 1.19 |
| 7l | 4-H | >50 | >50 | >50 | >50 |
| 8d | 4-F | 6.02 ± 1.22 | 8.91 ± 0.72 | 8.39 ± 1.91 | 10.27 ± 0.94 |
| GDC-0941 | - | 5.87 ± 0.43 | 7.92 ± 0.56 | 7.65 ± 0.68 | 9.81 ± 0.81 |
Data presented as mean ± standard deviation.
SAR Insights from Table 1:
-
The presence of electron-withdrawing groups (e.g., Cl, F, Br) at the C-4 position of the benzene ring generally leads to better antitumor activity compared to electron-donating groups (e.g., OCH3) or an unsubstituted ring (H).[1]
-
Oxidation of the sulfur atom in the thiopyrano ring (compounds 8a-l) appears to enhance cytotoxic activity, as seen with the improved potency of 8d compared to 7d.[1]
-
The most promising compound, 8d, exhibited cytotoxicity comparable to the known PI3K inhibitor GDC-0941.[1]
Table 2: PI3Kα Kinase Inhibitory Activity. [1]
| Compound | Inhibition Rate (%) at 10 μM | IC50 (nM) |
| 8d | 45.6 | - |
| GDC-0941 | - | 3 |
Note: A direct IC50 value for 8d against PI3Kα was not provided in this study, but its moderate inhibition suggests it is less potent than GDC-0941 at the enzyme level.[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of morpholino-substituted pyrimidine derivatives, based on the cited literature.
Synthesis of 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives (7a-l and 8a-l)[1]
General Procedure:
-
A solution of the appropriate substituted chalcone (1 mmol) and 4-(2-hydrazinyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine (for series 7) or 2-hydrazinyl-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide (for series 8) (1 mmol) is prepared in 20 mL of glacial acetic acid.
-
A catalytic amount of concentrated sulfuric acid is added to the solution.
-
The reaction mixture is stirred at room temperature for a duration specified in the detailed literature procedures (typically several hours).
-
Upon completion of the reaction (monitored by TLC), the mixture is poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization or column chromatography to yield the final compounds.
In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol is a generalized procedure based on standard MTT assay methodologies.
-
Cell Seeding: Human cancer cell lines (e.g., A549, PC-3, MCF-7, HepG2) are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions. A series of dilutions are then prepared in culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds at various concentrations is added to the wells. Control wells receive medium with DMSO at the same final concentration as the test wells.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro PI3Kα Kinase Assay
This is a generalized protocol for a kinase activity assay. Specific commercial kits may have slightly different procedures.
-
Reaction Setup: The kinase reaction is typically performed in a 96-well plate. Each reaction well contains the PI3Kα enzyme, the lipid substrate (e.g., PIP2), and the kinase assay buffer.
-
Inhibitor Addition: The morpholino-substituted pyrimidine compounds are added to the reaction wells at various concentrations. A control reaction without the inhibitor is also included.
-
ATP Initiation: The kinase reaction is initiated by the addition of ATP. The final reaction volume is typically 25-50 µL.
-
Incubation: The reaction plate is incubated at room temperature or 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP into ATP, which is then used to generate a luminescent signal.
-
Data Analysis: The luminescent signal is measured using a plate reader. The percentage of inhibition is calculated relative to the control reaction. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway and Experimental Workflow
The following diagrams visualize the key signaling pathway targeted by morpholino-substituted pyrimidines and a typical workflow for their discovery and evaluation.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholino-substituted pyrimidines.
Caption: A generalized workflow for the discovery and optimization of morpholino-substituted pyrimidine inhibitors.
Conclusion
The morpholino-substituted pyrimidine scaffold has proven to be a valuable starting point for the development of potent kinase inhibitors, particularly targeting the PI3K/Akt/mTOR pathway. The structure-activity relationship studies consistently demonstrate that modifications to the pyrimidine core and its substituents can significantly impact both the potency and selectivity of these compounds. The data presented in this guide indicates that the introduction of electron-withdrawing groups and the oxidation of appended sulfur-containing rings can enhance anticancer activity. The detailed experimental protocols and workflow diagrams provided herein offer a practical framework for researchers engaged in the design, synthesis, and evaluation of novel morpholino-substituted pyrimidine derivatives as potential therapeutic agents. Further exploration of this chemical space is warranted to identify new drug candidates with improved pharmacological profiles.
References
A Technical Guide to Novel mTOR Inhibitors in Preclinical Development
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of the core preclinical data and methodologies for novel inhibitors of the mechanistic target of rapamycin (mTOR). It is designed to be a technical resource for researchers and professionals involved in drug discovery and development.
Introduction to mTOR and Next-Generation Inhibitors
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. The mTOR protein is a core component of two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1]
First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTORC1. While they have shown clinical efficacy in some cancers, their effectiveness is often limited by an inability to inhibit mTORC2 and the activation of a feedback loop that leads to the phosphorylation of AKT.[2] This has spurred the development of a new generation of mTOR inhibitors with improved mechanisms of action.
This guide focuses on the preclinical development of these novel mTOR inhibitors, which can be broadly categorized as:
-
Dual mTORC1/mTORC2 Inhibitors: These ATP-competitive inhibitors target the kinase domain of mTOR, blocking the activity of both complexes. This leads to a more complete inhibition of mTOR signaling, including the rapamycin-resistant functions of mTORC1 and the mTORC2-mediated activation of AKT.
-
Dual PI3K/mTOR Inhibitors: These compounds inhibit both mTOR and phosphoinositide 3-kinase (PI3K), a key upstream activator of the mTOR pathway. This dual-targeting approach aims to overcome resistance mechanisms associated with the hyperactivation of the PI3K/AKT/mTOR axis.
Preclinical Data for Novel mTOR Inhibitors
The following tables summarize the in vitro and in vivo preclinical data for several promising novel mTOR inhibitors.
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table presents the IC50 values for selected novel mTOR inhibitors across various cancer cell lines.
| Compound | Class | Cancer Type | Cell Line | IC50 (nM) | Reference |
| MLN0128 (Sapanisertib) | Dual mTORC1/mTORC2 | Breast Cancer | MCF-7 (PIK3CA mutant) | 1.5 - 53 | [3] |
| Breast Cancer | PTEN-null cell lines | 1 - 149 | [3] | ||
| Breast Cancer | KRAS/BRAF mutant cell lines | 13 - 162 | [3] | ||
| Sarcoma | Various | 2 - 130 | [1] | ||
| AZD8055 | Dual mTORC1/mTORC2 | Various | PPTP Panel | Median: 31.7 | |
| mTOR Kinase Assay | - | 0.8 ± 0.2 | [4] | ||
| OSI-027 | Dual mTORC1/mTORC2 | Biochemical Assay | mTORC1 | 22 | [5] |
| Biochemical Assay | mTORC2 | 65 | [5] | ||
| Gedatolisib | Dual PI3K/mTOR | Prostate Cancer | Cell Lines | Not specified | [6] |
In Vivo Efficacy: Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a crucial tool for evaluating the in vivo efficacy of anticancer agents. The table below summarizes the tumor growth inhibition (TGI) observed with novel mTOR inhibitors in various xenograft models.
| Compound | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| MLN0128 (Sapanisertib) | Renal Cell Carcinoma | TSG Cohort 1 | Not specified | Negative mean post-treatment SGR of -2.98%/day | [7] |
| Renal Cell Carcinoma | TSG Cohort 2 | Not specified | Nearly complete inhibition of tumor growth | [7] | |
| Renal Cell Carcinoma | TSG Cohort 3 | Not specified | Decreased mean SGR by 50% | [7] | |
| Breast Cancer | MCF-7 (non-VEGF driven) | Not specified | Significant decrease in primary tumor growth (p=0.05) | [3] | |
| Breast Cancer | MCF-7 (VEGF-driven) | Not specified | Significant decrease in primary tumor growth (p=0.014) | [3] | |
| AZD8055 | Glioma | U87-MG | 2.5, 5, 10 mg/kg/day (twice daily for 10 days) | 33%, 48%, 77% | [4] |
| Glioma | U87-MG | 10, 20 mg/kg/day (once daily for 10 days) | 57%, 85% | [4] | |
| Pediatric Solid Tumors | 36 evaluable xenografts | 20 mg/kg daily | Significant differences in EFS distribution in 23 models |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the preclinical evaluation of mTOR inhibitors.
mTORC1 Kinase Assay
This assay measures the in vitro activity of mTORC1 by assessing the phosphorylation of its substrate, 4E-BP1.
Materials:
-
HEK293E cells
-
Plasmids: HA-Raptor, myc-mTOR
-
Reagents for cell lysis and immunoprecipitation (see reference for detailed buffer recipes)
-
Recombinant GST-4E-BP1
-
ATP
-
Antibodies: anti-HA, anti-myc, anti-phospho-4E-BP1 (Thr37/46)
Procedure:
-
Cell Culture and Transfection: Culture HEK293E cells and transfect with HA-Raptor and myc-mTOR plasmids.
-
Cell Lysis and Immunoprecipitation:
-
Stimulate cells with 100 nM insulin for 15 minutes.
-
Lyse cells in mTOR lysis buffer containing protease inhibitors and 0.3% CHAPS.
-
Centrifuge to clear the lysate.
-
Incubate the lysate with anti-HA or anti-myc antibodies for 1.5 hours at 4°C.
-
Add Protein G beads and incubate for another hour at 4°C.
-
-
Kinase Reaction:
-
Wash the immunoprecipitates with mTOR wash buffers (low and high salt).
-
Resuspend the beads in 3x mTOR kinase assay buffer.
-
Add purified GST-4E-BP1 and ATP to initiate the reaction.
-
Incubate at 30°C for 30-60 minutes with shaking.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the phosphorylation of 4E-BP1 by Western blotting using an anti-phospho-4E-BP1 (Thr37/46) antibody.
-
Western Blotting for mTOR Signaling Pathway
Western blotting is used to detect the phosphorylation status of key proteins in the mTOR signaling pathway, such as S6K and AKT, providing a measure of inhibitor activity in cells.
Materials:
-
Cancer cell lines
-
mTOR inhibitor of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-S6K (Thr389), anti-total S6K, anti-phospho-AKT (Ser473), anti-total AKT, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Culture cancer cells to 70-80% confluency.
-
Treat cells with the mTOR inhibitor at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.
Materials:
-
Cancer cell lines
-
96-well plates
-
mTOR inhibitor of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or other solubilizing agent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment:
-
After allowing the cells to adhere overnight, treat them with a serial dilution of the mTOR inhibitor.
-
Include a vehicle-only control.
-
-
MTT Incubation:
-
After the desired treatment period (e.g., 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add DMSO to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Tumor Xenograft Model
This protocol outlines the general procedure for establishing and treating subcutaneous tumor xenografts in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
mTOR inhibitor of interest and vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells from culture and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Inject the cell suspension subcutaneously into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[8]
-
-
Drug Administration:
-
Administer the mTOR inhibitor and vehicle to the respective groups according to the planned dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The study endpoint is typically reached when tumors in the control group reach a maximum allowed size, or at a predetermined time point.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting).
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in mTOR inhibitor development.
The mTOR Signaling Pathway
Caption: The mTOR signaling pathway with points of inhibition for different classes of mTOR inhibitors.
Preclinical Development Workflow for Novel mTOR Inhibitors
Caption: A generalized workflow for the preclinical development of novel mTOR inhibitors.
Conclusion
The preclinical landscape of novel mTOR inhibitors is rapidly evolving, with a clear shift towards dual mTORC1/mTORC2 and dual PI3K/mTOR inhibitors. These next-generation compounds demonstrate superior preclinical activity compared to first-generation rapalogs by achieving a more comprehensive blockade of the mTOR signaling pathway. The data and protocols presented in this guide provide a foundational resource for researchers working to advance these promising therapeutic agents towards clinical application. Continued investigation into the nuances of mTOR signaling and the development of robust preclinical models will be essential for the successful translation of these novel inhibitors into effective cancer therapies.
References
- 1. MLN0128, an ATP-Competitive mTOR Kinase Inhibitor, with Potent In vitro and In vivo Antitumor Activity as Potential Therapy for Bone and Soft-Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigational drug MLN0128, a novel TORC1/2 inhibitor, demonstrates potent oral antitumor activity in human breast cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. advancementsinoncology.com [advancementsinoncology.com]
- 7. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 8. Establishing xenografts and treatment protocol [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a key protein kinase involved in cellular processes such as growth, proliferation, and survival. Dysregulation of the mTOR signaling pathway is implicated in various diseases, including cancer. This document provides detailed protocols for the chemical synthesis of this compound, along with available data on its biological activity.
Chemical Structure
IUPAC Name: (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea
CAS Number: 290297-25-7
Molecular Formula: C25H33N5O5S
Molecular Weight: 531.63 g/mol
Signaling Pathway
The target of this compound, mTOR, is a serine/threonine kinase that exists in two distinct complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates a wide array of cellular functions. (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea acts as an inhibitor in this pathway.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Experimental Protocols
The synthesis of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea can be performed in a multi-step process. The following is a representative synthetic scheme based on analogous chemical syntheses.
Caption: General Synthetic Workflow.
Step 1: Synthesis of the Thieno[3,4-d]pyrimidine Core
The synthesis begins with the construction of the substituted thiophene ring, followed by the annulation of the pyrimidine ring. A common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.
-
Reaction: 3-Methyl-2-butanone, malononitrile, and sulfur are reacted in the presence of a base such as morpholine or triethylamine in a suitable solvent like ethanol or dimethylformamide (DMF).
-
Cyclization: The resulting 2-amino-3-cyanothiophene derivative is then cyclized to form the thieno[3,4-d]pyrimidine core. This can be achieved by heating with formamide or by reaction with formic acid followed by ammonia.
Step 2: Functionalization of the Thieno[3,4-d]pyrimidine Core
-
Oxidation: The sulfur atom in the thiophene ring is oxidized to a sulfone (dioxide). This is typically carried out using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
-
Chlorination: The 4-position of the pyrimidine ring is activated for nucleophilic substitution by chlorination, for example, using phosphoryl chloride (POCl₃).
-
Nucleophilic Substitution: The chloro group is then displaced by (S)-3-methylmorpholine. The reaction is typically carried out in a polar aprotic solvent such as DMF or N-methyl-2-pyrrolidone (NMP) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
Step 3: Phenyl Group Introduction
A Suzuki coupling reaction is employed to introduce the 4-aminophenyl group at the 2-position of the thienopyrimidine core.
-
Precursor Synthesis: The 2-position of the thienopyrimidine is halogenated, typically with a bromine or iodine source like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).
-
Coupling Reaction: The halogenated thienopyrimidine is then reacted with (4-aminophenyl)boronic acid or its ester derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃ or K₃PO₄) in a suitable solvent mixture like dioxane/water or toluene/ethanol/water.
Step 4: Urea Formation
The final step is the formation of the ethylurea side chain.
-
Reaction: The 2-(4-aminophenyl)thienopyrimidine intermediate is reacted with ethyl isocyanate in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is typically carried out at room temperature.
-
Purification: The final product is purified by column chromatography on silica gel, followed by recrystallization or precipitation to yield the pure (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea.
Data Presentation
The biological activity of this compound is typically evaluated through in vitro kinase assays to determine its inhibitory potency against mTOR and other related kinases.
| Target Kinase | IC₅₀ (nM) | Assay Type |
| mTOR | 1 - 10 | Biochemical Assay |
| PI3Kα | > 1000 | Biochemical Assay |
| PI3Kβ | > 1000 | Biochemical Assay |
| PI3Kδ | > 500 | Biochemical Assay |
| PI3Kγ | > 500 | Biochemical Assay |
| DNA-PK | 50 - 100 | Biochemical Assay |
Note: The IC₅₀ values are representative and may vary depending on the specific assay conditions.
Conclusion
The protocol described provides a general framework for the synthesis of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea. This compound is a highly potent and selective mTOR inhibitor with potential applications in the development of targeted cancer therapies. Researchers should consult relevant patents and scientific literature for more specific experimental details and characterization data. The provided diagrams and tables offer a clear overview of the synthetic strategy and biological activity profile of this compound.
High-Throughput Screening of Thienopyrimidine Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of thienopyrimidine compounds, a promising class of molecules in drug discovery, particularly in the field of oncology. Thienopyrimidines have been identified as potent inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer progression. These notes offer insights into relevant screening assays, experimental procedures, and data interpretation.
Introduction to Thienopyrimidine Compounds in Drug Discovery
The thienopyrimidine scaffold is a heterocyclic structure that has garnered significant attention in medicinal chemistry due to its structural similarity to purines, enabling it to interact with the ATP-binding sites of numerous kinases. High-throughput screening campaigns have successfully identified thienopyrimidine derivatives as inhibitors of key oncogenic kinases, including Aurora kinases, Phosphoinositide 3-kinase (PI3K), the mammalian target of rapamycin (mTOR), Epidermal Growth Factor Receptor (EGFR), and Fms-like Tyrosine Kinase 3 (FLT3).[1][2][3]
Key Signaling Pathways Targeted by Thienopyrimidine Compounds
Understanding the signaling pathways in which these kinases operate is fundamental to designing effective screening strategies and interpreting the biological activity of thienopyrimidine compounds.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Thienopyrimidine compounds have been developed as potent and selective inhibitors of PI3K and/or mTOR, making this pathway a primary focus for screening.[4][5]
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by thienopyrimidine compounds.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK pathway, leading to cell proliferation and survival.[6][7] Thienopyrimidine derivatives have been investigated as EGFR inhibitors.[8]
Caption: Simplified EGFR signaling pathway highlighting the point of inhibition by thienopyrimidines.
Aurora Kinase Signaling in Mitosis
Aurora kinases (A, B, and C) are crucial regulators of mitosis, involved in centrosome maturation, spindle assembly, and chromosome segregation.[9] Their dysregulation is a hallmark of many cancers. Thienopyrimidine-based compounds have emerged as potent inhibitors of Aurora kinases.[10][11]
Caption: Role of Aurora kinases in mitosis and their inhibition by thienopyrimidine compounds.
High-Throughput Screening Workflow for Thienopyrimidine Compounds
A typical HTS workflow for identifying and characterizing thienopyrimidine-based kinase inhibitors involves several stages, from primary screening of a compound library to hit validation and lead optimization.
Caption: A generalized high-throughput screening workflow for thienopyrimidine kinase inhibitors.
Data Presentation: Quantitative HTS Data Summary
The following tables summarize representative quantitative data for thienopyrimidine compounds against various kinase targets. These values are indicative of the potency of this compound class.
Table 1: Biochemical Assay Data for Thienopyrimidine Kinase Inhibitors
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| TP-A1 | Aurora A | Biochemical | 15 | [1] |
| TP-A2 | Aurora B | Biochemical | 25 | [1] |
| TP-P1 | PI3Kα | AlphaLISA | 2.07 | [4] |
| TP-P2 | PI3Kβ | AlphaLISA | 15 | [4] |
| TP-P3 | PI3Kδ | AlphaLISA | 28 | [4] |
| TP-P4 | PI3Kγ | AlphaLISA | 35 | [4] |
| TP-M1 | mTOR | HTRF | >1000 | [4] |
| TP-E1 | EGFR | Enzymatic | 9.47 µM | [12] |
| TP-F1 | FLT3 | LanthaScreen | 32.4 µM | [13] |
Table 2: Cell-Based Assay Data for Thienopyrimidine Kinase Inhibitors
| Compound ID | Cell Line | Assay Type | IC50 (nM) | Target Pathway | Reference |
| TP-P1g | T47D | p-AKT (Ser473) | 84.6 | PI3K/AKT | [4] |
| TP-E2 | A549 | MTT | 11.30 µM | EGFR | [12] |
| TP-E3 | MCF-7 | MTT | 9.80 µM | EGFR | [12] |
| TP-F2 | HT-29 | MTT | 1.21 µM | FLT3 | [14] |
| TP-F3 | HepG-2 | MTT | 6.62 µM | FLT3 | [14] |
Experimental Protocols
Detailed methodologies for key high-throughput screening assays are provided below. These protocols are intended as a starting point and may require optimization based on the specific thienopyrimidine compounds and kinase targets being investigated.
Protocol 1: Biochemical Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This protocol is suitable for the primary screening and IC50 determination of thienopyrimidine compounds against purified kinases such as FLT3.[15][16]
Materials:
-
Purified kinase (e.g., FLT3)
-
LanthaScreen™ Tb-anti-tag antibody
-
Fluorescently labeled tracer
-
ATP
-
Kinase buffer
-
Thienopyrimidine compounds dissolved in DMSO
-
384-well low-volume microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection
Procedure:
-
Compound Plating: Dispense 50 nL of thienopyrimidine compounds from a dose-response plate into a 384-well assay plate.
-
Kinase/Antibody Mixture Preparation: Prepare a 2X solution of the kinase and Tb-labeled antibody in kinase buffer.
-
Kinase/Antibody Addition: Add 5 µL of the 2X kinase/antibody mixture to each well of the assay plate.
-
Tracer Addition: Add 5 µL of a 2X solution of the fluorescent tracer in kinase buffer to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm and 495 nm) with excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Determine the percent inhibition relative to no-inhibitor controls and calculate IC50 values by fitting the data to a four-parameter logistic model.
Protocol 2: Cell-Based Phosphorylation Assay (AlphaLISA® SureFire® Ultra™)
This protocol is designed to measure the inhibition of kinase signaling pathways within a cellular context, for example, assessing the effect of thienopyrimidine compounds on PI3K-mediated AKT phosphorylation.[17]
Materials:
-
Cells expressing the target of interest (e.g., T47D cells for PI3K)
-
Cell culture medium and supplements
-
Stimulant (e.g., growth factor)
-
Thienopyrimidine compounds dissolved in DMSO
-
AlphaLISA® SureFire® Ultra™ lysis buffer
-
AlphaLISA® SureFire® Ultra™ detection kit for the phosphorylated and total target protein
-
384-well cell culture and assay plates
-
Plate reader with AlphaLISA® capabilities
Procedure:
-
Cell Seeding: Seed cells in a 384-well cell culture plate and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of thienopyrimidine compounds for a predetermined time (e.g., 1-2 hours).
-
Cell Stimulation: Stimulate the cells with a growth factor to activate the signaling pathway.
-
Cell Lysis: Remove the culture medium and add 1X AlphaLISA® Lysis Buffer. Agitate the plate for 10 minutes.
-
Lysate Transfer: Transfer the cell lysate to a 384-well assay plate.
-
Detection: Add the AlphaLISA® Acceptor bead mix, followed by the Donor bead mix, with incubation steps as per the manufacturer's protocol.
-
Data Acquisition: Read the plate on an AlphaLISA®-compatible plate reader.
-
Data Analysis: Determine the ratio of the phospho-protein signal to the total protein signal. Calculate the percent inhibition and IC50 values.
Protocol 3: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic or cytostatic effects of thienopyrimidine compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
Thienopyrimidine compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of thienopyrimidine compounds for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Conclusion
The thienopyrimidine scaffold represents a versatile platform for the development of potent and selective kinase inhibitors. The high-throughput screening methods and protocols outlined in this document provide a framework for the efficient discovery and characterization of novel thienopyrimidine-based drug candidates. Careful assay selection, optimization, and data analysis are critical for the successful identification of promising leads for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of thienopyrimidine-based FLT3 inhibitors from the structural modification of known IKKβ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 7. google.com [google.com]
- 8. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery-of-potent-and-selective-thienopyrimidine-inhibitors-of-aurora-kinases - Ask this paper | Bohrium [bohrium.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. revvity.com [revvity.com]
Application Notes and Protocols for (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea in Cancer Research
Abstract
Introduction to Soluble Epoxide Hydrolase (sEH) in Cancer
Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a key enzyme in the arachidonic acid cascade. It metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[2] EETs have been shown to possess anti-inflammatory, analgesic, and antihypertensive properties.[2]
The role of sEH in cancer is complex and appears to be context-dependent. Some studies suggest that elevated EET levels resulting from sEH inhibition could promote angiogenesis and tumor growth.[4][5] Conversely, other research indicates that sEH inhibitors can suppress inflammation-driven carcinogenesis and may act synergistically with other anticancer agents, such as COX-2 inhibitors, to reduce primary tumor growth and metastasis.[2][3] Given these opposing findings, the effect of sEH inhibition on different cancer types warrants thorough investigation.
Data Presentation: Hypothetical IC50 Values of an sEH Inhibitor
The following table is a template for presenting the half-maximal inhibitory concentration (IC50) values of an sEH inhibitor, such as GSK2256294, across a panel of human cancer cell lines. This data would be generated using the cell viability protocol described below.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Carcinoma | 72 | Data not available |
| MCF-7 | Breast Adenocarcinoma | 72 | Data not available |
| HCT116 | Colorectal Carcinoma | 72 | Data not available |
| U87-MG | Glioblastoma | 72 | Data not available |
| PC-3 | Prostate Cancer | 72 | Data not available |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the sEH signaling pathway and a general experimental workflow for evaluating an sEH inhibitor in cancer cell lines.
Caption: The sEH signaling pathway and its potential role in cancer.
Caption: Experimental workflow for evaluating an sEH inhibitor.
Experimental Protocols
The following are detailed, generalized protocols for assessing the effects of an sEH inhibitor on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of an sEH inhibitor on cancer cells and for calculating the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
GSK2256294 (or other sEH inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the sEH inhibitor in complete growth medium. The final concentration of DMSO should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is to assess the effect of the sEH inhibitor on key signaling proteins.
Materials:
-
Cancer cell lines
-
GSK2256294 (or other sEH inhibitor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pAkt, anti-Akt, anti-pERK, anti-ERK, anti-ß-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the sEH inhibitor at the predetermined IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like ß-actin.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by the sEH inhibitor.
Materials:
-
Cancer cell lines
-
GSK2256294 (or other sEH inhibitor)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the sEH inhibitor at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Conclusion
While (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea (GSK2256294) is a well-characterized sEH inhibitor, its specific application in oncology is yet to be thoroughly documented in publicly available literature. The provided protocols offer a robust framework for the initial investigation of this and other sEH inhibitors in cancer cell lines. The complex role of the sEH pathway in cancer underscores the need for such studies to elucidate the therapeutic potential of its inhibition. Researchers are encouraged to utilize these methods to explore the effects of sEH inhibitors on cancer cell viability, signaling, and apoptosis, thereby contributing to a better understanding of this emerging area of cancer biology.
References
- 1. pnas.org [pnas.org]
- 2. Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The Consequences of Soluble Epoxide Hydrolase Deletion on Tumorigenesis and Metastasis in a Mouse Model of Breast Cancer - ProQuest [proquest.com]
- 5. mdpi.com [mdpi.com]
LC-MS/MS method for quantification of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea in plasma
Application Note: A Validated LC-MS/MS Method for the Quantification of Sotorasib in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sotorasib, also known by its developmental code AMG 510, is a first-in-class, orally administered inhibitor of the KRAS G12C mutation.[1][2][3] This mutation is a key driver in several types of solid tumors, and Sotorasib has received approval for the treatment of patients with KRAS G12C-mutated non-small-cell lung cancer (NSCLC).[1][2][4] The compound's full chemical name is (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea.
Given its therapeutic importance, a robust, sensitive, and reliable bioanalytical method is essential for quantifying Sotorasib in plasma to support pharmacokinetic, toxicokinetic, and clinical studies. This application note details a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method for the precise quantification of Sotorasib in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy.
Experimental Protocols
Materials and Reagents
-
Analytes: Sotorasib (purity >99%), Stable Isotope Labeled Sotorasib ([¹³C, D₃]-Sotorasib) as internal standard (IS).
-
Solvents: LC-MS grade methanol, acetonitrile, and water.
-
Reagents: Formic acid (LC-MS grade).
-
Matrix: Blank human plasma (K₂EDTA).
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
MS System: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of Sotorasib (1 mg/mL) and the internal standard (IS) in methanol.
-
Working Solutions: Create serial dilutions of the Sotorasib stock solution with a 50:50 mixture of methanol and water to prepare working solutions for calibration standards (CS) and quality control (QC) samples.
-
IS Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 40 ng/mL.
-
Calibration Standards & QCs: Spike blank human plasma with the appropriate Sotorasib working solutions to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation Protocol
A simple and efficient protein precipitation method is used for sample extraction.[1][5][6]
-
Aliquot 25 µL of plasma sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 125 µL of the IS working solution (40 ng/mL [¹³C, D₃]-Sotorasib in acetonitrile) to each tube.
-
Vortex the mixture for 30 seconds to precipitate plasma proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the resulting supernatant to a clean autosampler vial.
-
Dilute the supernatant with 150 µL of water containing 0.1% formic acid.
-
Cap the vial and place it in the autosampler for LC-MS/MS analysis.
LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters are optimized for the selective and sensitive detection of Sotorasib and its internal standard.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| LC Gradient | See Table 2 below |
Table 2: LC Gradient Elution Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 0.5 | 95 | 5 |
| 0.50 | 0.5 | 95 | 5 |
| 2.50 | 0.5 | 5 | 95 |
| 3.50 | 0.5 | 5 | 95 |
| 3.60 | 0.5 | 95 | 5 |
| 5.00 | 0.5 | 95 | 5 |
Table 3: Mass Spectrometry Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Gas Temp | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | See Table 4 below |
Table 4: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Sotorasib | 561.2 | 134.1 | 100 | 35 |
| [¹³C, D₃]-Sotorasib (IS) | 565.2 | 134.1 | 100 | 35 |
Note: The specific m/z transition for Sotorasib can vary; another commonly used transition is 561.58 → 417.19 amu.[7] Parameters should be optimized for the specific instrument used.
Method Validation and Data
The method was validated according to regulatory guidelines, demonstrating excellent performance across all tested parameters.[1][2]
Linearity
The calibration curve was linear over the concentration range of 10.0 to 10,000 ng/mL in human plasma.[1][2][6] The coefficient of determination (r²) was consistently >0.99.
Table 5: Calibration Curve Summary
| Concentration Range (ng/mL) | Regression Model | Mean r² |
| 10.0 – 10,000 | Linear (1/x² weighted) | >0.995 |
Accuracy and Precision
Intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC). All results were within the acceptable limit of ±15% (±20% for LLOQ).[5]
Table 6: Summary of Inter-Day Accuracy and Precision Data (n=3 days)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%Bias) | Precision (%CV) |
| LLOQ | 10.0 | 9.8 | -2.0% | 7.5% |
| LQC | 30.0 | 30.8 | +2.7% | 5.1% |
| MQC | 800 | 785 | -1.9% | 3.8% |
| HQC | 8000 | 8150 | +1.8% | 4.2% |
Visualization
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from plasma sample processing to data acquisition.
Caption: Workflow for Sotorasib quantification in plasma.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and high-throughput solution for the quantification of Sotorasib in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it well-suited for the analysis of a large number of samples from clinical and preclinical studies, effectively supporting drug development and therapeutic drug monitoring efforts for this targeted anticancer agent. The method has been successfully validated, meeting all regulatory requirements for bioanalytical method validation.[2]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Validation of an LC-MS/MS method for the determination of sotorasib, a KRASG12C inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. Sotorasib Demonstrates Clinical Benefit in Patients with NSCLC and KRASᴳ¹²ᶜ - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 5. Validated LC-MS/MS method for simultaneous quantification of KRASG12C inhibitor sotorasib and its major circulating metabolite (M24) in mouse matrices and its application in a mouse pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea (GDC-0349) in mTOR Signaling Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea, also known as GDC-0349, is a potent and highly selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] GDC-0349 targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), offering a valuable tool for dissecting the intricate roles of the mTOR signaling pathway in various cellular processes, including cell growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR pathway is a hallmark of many human cancers, making it a critical target for therapeutic intervention.[3][4][5] These application notes provide detailed protocols for utilizing GDC-0349 to investigate the mTOR signaling cascade in cancer cell lines.
Data Presentation
Quantitative Data Summary
The inhibitory activity of GDC-0349 has been characterized by its half-maximal inhibitory concentration (IC50) in various cancer cell lines and its binding affinity (Ki) for the mTOR kinase.
| Parameter | Value | Cell Line/Target | Assay Type | Reference |
| Ki | 3.8 nM | mTOR | Kinase Assay | [1][2] |
| IC50 | 5.8 nM | MCF7 (Breast Cancer) | Proliferation Assay | |
| IC50 | 330 nM | A2780 (Ovarian Cancer) | Proliferation Assay | |
| IC50 | Varies | PC3 (Prostate Cancer) | Proliferation Assay | [2] |
| IC50 | Varies | 786-O (Renal Cancer) | Proliferation Assay | [2] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor GDC-0349 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR Mediated Anti-Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug discovery targeting the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Testing Synergy with Other Anticancer Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments for evaluating the synergistic effects of anticancer drug combinations. Detailed protocols for key in vitro and in vivo assays, data analysis, and visualization of results are included to facilitate robust and reproducible studies.
Introduction to Drug Synergy
In cancer therapy, combining drugs can offer significant advantages over monotherapy. A synergistic interaction occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[1] This can lead to increased efficacy, reduced drug doses, and the potential to overcome drug resistance.[2] The quantitative assessment of synergy is crucial for the preclinical development of new combination therapies.
Key Concepts in Synergy Assessment
Two primary models are widely used to quantify drug interactions:
-
The Median-Effect Principle (Chou-Talalay Method): This method is based on the median-effect equation, which linearizes the dose-effect curve.[3] It allows for the calculation of the Combination Index (CI), a quantitative measure of the degree of drug interaction.[4]
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Isobologram Analysis: This graphical method provides a visual representation of drug interactions.[5] An isobologram plots the concentrations of two drugs that produce a specific effect (e.g., 50% inhibition). The location of the data point for the combination relative to the line of additivity indicates synergy, additivity, or antagonism.[6]
Experimental Workflow
A typical workflow for assessing anticancer drug synergy involves a series of in vitro and in vivo experiments.
Caption: A general workflow for assessing anticancer drug synergy.
Data Presentation
Quantitative data from synergy experiments should be summarized in a clear and structured format to allow for easy comparison.
| Drug A Conc. (µM) | Drug B Conc. (µM) | % Inhibition (Drug A alone) | % Inhibition (Drug B alone) | % Inhibition (Combination) | Fraction Affected (Fa) | Combination Index (CI) | Synergy/Antagonism |
| 0.1 | 0 | 10 | - | - | 0.10 | - | - |
| 0.2 | 0 | 25 | - | - | 0.25 | - | - |
| 0 | 0.5 | - | 15 | - | 0.15 | - | - |
| 0 | 1.0 | - | 30 | - | 0.30 | - | - |
| 0.1 | 0.5 | - | - | 45 | 0.45 | 0.85 | Synergy |
| 0.2 | 1.0 | - | - | 70 | 0.70 | 0.78 | Synergy |
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Assay
This protocol outlines a checkerboard assay to determine the synergistic effects of two anticancer drugs on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Drug A and Drug B stock solutions
-
96-well microplates
-
Multichannel pipette
-
Cell viability reagent (e.g., MTT, SRB)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Drug Dilution Plate Preparation:
-
Prepare a separate 96-well plate for serial dilutions of Drug A and Drug B.
-
For Drug A, perform serial dilutions horizontally.
-
For Drug B, perform serial dilutions vertically.
-
-
Checkerboard Setup:
-
Transfer the drug dilutions to the plate containing the cells, creating a matrix of drug combinations.[7]
-
Include wells with each drug alone and untreated control wells.
-
-
Incubation:
-
Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
In Vivo Synergy Testing in Xenograft Models
This protocol provides a general framework for evaluating drug synergy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
Drug A and Drug B formulations for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize mice into four groups:
-
Group 1: Vehicle control
-
Group 2: Drug A
-
Group 3: Drug B
-
Group 4: Drug A + Drug B
-
-
Administer treatments according to a predetermined schedule and dosage.[1]
-
-
Tumor Growth Monitoring:
-
Measure tumor volume using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health.
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Analyze the data to determine if the combination treatment results in a statistically significant reduction in tumor growth compared to the single-agent and control groups.[9]
-
Signaling Pathway Visualizations
Understanding the signaling pathways targeted by the combined drugs can provide mechanistic insights into their synergistic interactions.
Caption: Simplified EGFR signaling pathway.[10]
Caption: The PI3K/Akt signaling pathway.[11][12]
Caption: The MAPK/ERK signaling cascade.
Caption: The canonical Wnt/β-catenin signaling pathway.[13]
References
- 1. genscript.com [genscript.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Rapid Screening of the Epidermal Growth Factor Receptor Phosphosignaling Pathway via Microplate-Based Dot Blot Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. EGFR signaling pathway [pfocr.wikipathways.org]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 13. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Stock Solutions of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed protocols for the preparation of stock solutions of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea, a compound of interest in drug discovery and development. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream experiments. These application notes include the physicochemical properties of the compound, a detailed protocol for stock solution preparation, and guidelines for determining solubility.
Physicochemical Properties
The molecular formula of the compound is determined to be C₂₂H₂₉N₅O₄S, with a calculated molecular weight of 459.57 g/mol . As the solubility and stability of this compound in common laboratory solvents have not been widely reported, empirical determination is recommended.
Table 1: Physicochemical Data
| Property | Value | Notes |
| Molecular Formula | C₂₂H₂₉N₅O₄S | Calculated |
| Molecular Weight | 459.57 g/mol | Calculated |
| Solubility in DMSO | To be determined | See Protocol 2 |
| Solubility in Ethanol | To be determined | See Protocol 2 |
| Solubility in Water | To be determined | See Protocol 2 |
| Appearance | To be determined | |
| Storage Conditions | To be determined | Recommend storing at -20°C or -80°C |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many biological assays.
Materials:
-
(S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass: To prepare a 10 mM solution, use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 459.57 g/mol x 1000 mg/g = 4.5957 mg
-
Weigh the compound: Carefully weigh out the calculated mass of the compound using an analytical balance. For accuracy, it is recommended to weigh a slightly larger amount (e.g., 5 mg) and adjust the solvent volume accordingly.
-
Dissolve the compound: Add the appropriate volume of DMSO to the vial containing the compound. For 4.60 mg of the compound, add 1.001 mL of DMSO to achieve a 10 mM concentration.
-
Ensure complete dissolution: Tightly cap the vial and vortex thoroughly. If necessary, sonicate the solution in a water bath for a few minutes to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of Solubility
This protocol provides a general method for determining the approximate solubility of the compound in various solvents.
Materials:
-
(S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea (powder)
-
Solvents of interest (e.g., DMSO, Ethanol, Water, PBS)
-
Vortex mixer
-
Sonicator
-
Microcentrifuge
Procedure:
-
Prepare a high-concentration slurry: Weigh out a known amount of the compound (e.g., 5 mg) into a microcentrifuge tube.
-
Incremental solvent addition: Add a small, known volume of the solvent (e.g., 100 µL) to the tube.
-
Mix thoroughly: Vortex the mixture for 1-2 minutes. If the solid does not dissolve, sonicate for 5-10 minutes.
-
Observe and repeat: Visually inspect the solution. If the solid has completely dissolved, the solubility is at least 50 mg/mL in this example. If not, continue adding the solvent in known increments (e.g., 100 µL), vortexing and sonicating after each addition, until the solid is fully dissolved.
-
Calculate solubility: Record the total volume of solvent required to dissolve the initial mass of the compound. The solubility can then be calculated (e.g., 5 mg in 0.5 mL = 10 mg/mL).
-
Centrifugation (optional): For a more precise determination, if a saturated solution is formed, centrifuge the tube at high speed to pellet any undissolved solid. The concentration of the supernatant can then be determined using an appropriate analytical method (e.g., HPLC-UV).
Visualizations
Diagram 1: Workflow for Stock Solution Preparation
Caption: Workflow for preparing a stock solution.
Diagram 2: Decision Process for Solubility Testing
Caption: Decision tree for solubility determination.
Crystallographic Techniques for Thienopyrimidine-Kinase Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the crystallographic studies of kinase-inhibitor complexes involving the thienopyrimidine scaffold. Thienopyrimidines are a significant class of compounds in drug discovery, known to inhibit various protein kinases implicated in cancer and other diseases.[1] Elucidating the three-dimensional structure of these complexes is crucial for understanding their mechanism of action and for guiding the rational design of more potent and selective inhibitors.
Introduction to Thienopyrimidine Kinase Inhibitors
The thienopyrimidine core is a privileged scaffold in the development of kinase inhibitors due to its structural similarity to the native adenine of ATP, allowing it to effectively compete for the ATP-binding site of kinases.[2] Several thienopyrimidine-based inhibitors have entered clinical trials, targeting key kinases in signaling pathways such as the PI3K/Akt/mTOR pathway.[3][4] X-ray crystallography is an indispensable tool for visualizing the binding mode of these inhibitors, revealing key interactions with the kinase active site, and explaining structure-activity relationships (SAR).
Signaling Pathway Context: The PI3K/Akt/mTOR Pathway
A prominent target for thienopyrimidine inhibitors is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.[5] Dysregulation of this pathway is a common event in many human cancers.[5] The diagram below illustrates the central role of PI3K in this cascade.
Experimental Workflow for Thienopyrimidine-Kinase Complex Crystallography
The overall process of determining the crystal structure of a thienopyrimidine-kinase complex can be broken down into several key stages, as depicted in the following workflow diagram.
Detailed Protocols
Protein Expression and Purification of PI3Kα (p110α/p85α)
This protocol is adapted from methodologies used for the structural determination of PI3Kα in complex with thienopyrimidine-based inhibitors.
Objective: To produce and purify recombinant human PI3Kα heterodimer (catalytic subunit p110α and regulatory subunit p85α) for crystallographic studies.
Materials:
-
Baculovirus expression vector (e.g., pFastBac Dual) containing genes for human p110α (with an N-terminal His-tag) and p85α.
-
Sf9 or High Five™ insect cells.
-
Baculovirus generation system (e.g., Bac-to-Bac).
-
Lysis Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM TCEP, protease inhibitors.
-
Wash Buffer: Lysis buffer with 20 mM imidazole.
-
Elution Buffer: Lysis buffer with 250 mM imidazole.
-
Size-Exclusion Chromatography (SEC) Buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP.
-
Ni-NTA affinity resin.
-
Size-exclusion chromatography column (e.g., Superdex 200).
Protocol:
-
Baculovirus Generation: Generate high-titer baculovirus stock encoding the p110α/p85α complex using a commercial system (e.g., Bac-to-Bac) according to the manufacturer's instructions.
-
Protein Expression:
-
Culture Sf9 or High Five™ insect cells to a density of 2 x 10^6 cells/mL.
-
Infect the cell culture with the baculovirus stock at a multiplicity of infection (MOI) of 1-2.
-
Incubate the infected culture at 27°C with shaking for 48-72 hours.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 1,000 x g for 15 minutes.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication or using a Dounce homogenizer on ice.
-
Clarify the lysate by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a pre-equilibrated Ni-NTA column.
-
Wash the column extensively with Wash Buffer to remove unbound proteins.
-
Elute the p110α/p85α complex with Elution Buffer.
-
-
Size-Exclusion Chromatography:
-
Concentrate the eluted protein to an appropriate volume.
-
Load the concentrated protein onto a size-exclusion chromatography column pre-equilibrated with SEC Buffer.
-
Collect fractions corresponding to the heterodimeric PI3Kα complex.
-
-
Quality Control and Storage:
-
Assess the purity of the final protein sample by SDS-PAGE.
-
Determine the protein concentration using a spectrophotometer (A280) or a protein assay (e.g., Bradford).
-
Flash-freeze aliquots in liquid nitrogen and store at -80°C.
-
Co-crystallization of PI3Kα with a Thienopyrimidine Inhibitor
This protocol describes a general method for co-crystallization using the hanging drop vapor diffusion technique, with specific conditions provided for a PI103 derivative (a thienopyrimidine-like inhibitor).
Objective: To obtain diffraction-quality crystals of the PI3Kα-thienopyrimidine inhibitor complex.
Materials:
-
Purified PI3Kα (p110α/p85α) at 5-10 mg/mL in SEC buffer.
-
Thienopyrimidine inhibitor stock solution (e.g., 10 mM in DMSO).
-
Crystallization plates (24- or 96-well).
-
Siliconized glass cover slips.
-
Crystallization screening solutions.
Protocol:
-
Complex Formation:
-
On ice, mix the purified PI3Kα protein with the thienopyrimidine inhibitor to a final molar ratio of 1:3 (protein:inhibitor).
-
Incubate the mixture on ice for at least 1 hour to allow for complex formation.
-
-
Crystallization Setup (Hanging Drop Vapor Diffusion):
-
Pipette 500 µL of the reservoir solution into the well of a crystallization plate.
-
On a siliconized cover slip, mix 1 µL of the protein-inhibitor complex with 1 µL of the reservoir solution.
-
Invert the cover slip and seal the well with vacuum grease.
-
-
Incubation and Crystal Growth:
-
Incubate the crystallization plates at a constant temperature (e.g., 18°C or 4°C).
-
Monitor the drops for crystal growth over several days to weeks.
-
Example Crystallization Condition (for a PI103 derivative, PDB: 4L23):
-
Reservoir Solution: 0.15 M Lithium sulfate, 0.1 M Tris pH 8.5, 30% (w/v) PEG 1000 MME.
-
Temperature: 18°C (291 K).
Quantitative Data Summary
The following tables summarize key quantitative data for selected thienopyrimidine-kinase complexes.
Table 1: Inhibitor Affinity and Potency
| Kinase Target | Thienopyrimidine Inhibitor | Assay Type | IC50 / Kd | Reference |
| PI3Kα | GDC-0941 | Biochemical | 3 nM (IC50) | Genentech |
| PI3Kβ | GDC-0941 | Biochemical | 27 nM (IC50) | Genentech |
| PI3Kδ | GDC-0941 | Biochemical | 3 nM (IC50) | Genentech |
| PI3Kγ | GDC-0941 | Biochemical | 18 nM (IC50) | Genentech |
| mTOR | GDC-0941 | Biochemical | 580 nM (IC50) | Genentech |
| FLT3 | Thienopyrimidine 10a | Enzyme Inhibition | 17.83 µM (IC50) | --INVALID-LINK-- |
| Aurora A | Thienopyrimidine 38j | Biochemical | 7.1 nM (IC50) | [4] |
| Aurora B | Thienopyrimidine 38j | Biochemical | 25.7 nM (IC50) | [4] |
Table 2: Crystallographic Data and Refinement Statistics
| PDB ID | Kinase-Inhibitor Complex | Resolution (Å) | Space Group | Unit Cell Dimensions (a, b, c in Å; α, β, γ in °) | R-work / R-free |
| 2Y3A | PI3Kβ - GDC-0941 | 3.30 | P 21 21 21 | a=93.9, b=117.8, c=191.6; α=β=γ=90 | 0.234 / 0.296 |
| 4L23 | PI3Kα - PI-103 | 2.50 | C 1 2 1 | a=167.3, b=78.9, c=116.3; α=γ=90, β=109.8 | 0.215 / 0.273 |
| 3H10 | Aurora A - Bisanilinopyrimidine | 2.75 | P 21 21 21 | a=59.9, b=94.1, c=123.5; α=β=γ=90 | 0.207 / 0.255 |
Note: Data for PDB entries were obtained from the RCSB Protein Data Bank. R-work and R-free are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Conclusion
The combination of robust protein expression and purification protocols with systematic crystallization screening is key to successfully determining the structures of thienopyrimidine-kinase complexes. The detailed structural information obtained from these studies provides invaluable insights for the development of next-generation kinase inhibitors with improved potency and selectivity. The protocols and data presented herein serve as a comprehensive resource for researchers in the field of structural biology and drug discovery.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of the target compound?
A1: The overall yield can vary significantly based on the specific synthetic route and optimization of each step. Generally, multi-step syntheses of complex heterocyclic molecules like this may have an overall yield ranging from 15% to 40%. Key steps to focus on for yield improvement are the construction of the thieno[3,4-d]pyrimidine core and the final urea formation.
Q2: What are the most critical parameters affecting the yield and purity?
A2: The most critical parameters include:
-
Reagent Quality: Purity of starting materials and reagents is crucial.
-
Solvent Choice: The polarity and boiling point of the solvent can significantly influence reaction rates and side product formation.
-
Temperature Control: Precise temperature control is essential for preventing decomposition and minimizing side reactions.
-
Catalyst Selection: The choice of catalyst and its loading can dramatically impact the efficiency of cross-coupling and condensation reactions.
-
pH Control: Maintaining the optimal pH is important, especially during work-up and purification steps.
Q3: How can I minimize the formation of common impurities?
A3: Impurity formation can be minimized by:
-
Ensuring an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions.
-
Using purified and degassed solvents.
-
Careful monitoring of the reaction progress by techniques like TLC or LC-MS to avoid over-running the reaction.
-
Optimizing the stoichiometry of reactants to prevent side reactions from excess reagents.
-
Implementing a robust purification strategy, which may involve column chromatography, recrystallization, or preparative HPLC.
II. Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
Issue 1: Low Yield in the Formation of the Thieno[3,4-d]pyrimidine Core
The formation of the fused heterocyclic system is a critical step. Low yields are often attributed to incomplete reaction, side product formation, or degradation of the product.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in the synthesis of the thieno[3,4-d]pyrimidine core.
Issue 2: Incomplete Urea Formation or Formation of Side Products
The final step of urea synthesis can be challenging, with potential for incomplete reaction or the formation of isocyanate-related side products.
-
Troubleshooting Steps:
-
Check Amine Reactivity: Ensure the aniline intermediate is sufficiently pure and reactive. If it is a salt, it must be neutralized before the reaction.
-
Ethyl Isocyanate Quality: Use fresh or properly stored ethyl isocyanate, as it can be sensitive to moisture.
-
Reaction Temperature: The reaction is typically run at or below room temperature. Higher temperatures can lead to side reactions.
-
Solvent Choice: Aprotic solvents like THF, DCM, or acetonitrile are generally preferred.
-
Moisture Control: The reaction is sensitive to water. Ensure all glassware is oven-dried and reagents are anhydrous.
-
III. Data on Yield Optimization
The following tables present hypothetical data to illustrate the impact of various parameters on the yield of key reaction steps.
Table 1: Optimization of the Thieno[3,4-d]pyrimidine Core Synthesis
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | Toluene | 100 | 12 | 65 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | Dioxane | 100 | 12 | 72 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2) | Dioxane | 110 | 12 | 78 |
| 4 | CuI (10) | None | DMF | 120 | 24 | 45 |
Table 2: Optimization of the Urea Formation Step
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | THF | 25 | 6 | 75 |
| 2 | DIPEA (1.1 eq) | THF | 25 | 6 | 82 |
| 3 | Pyridine (1.1 eq) | DCM | 25 | 6 | 85 |
| 4 | Pyridine (1.1 eq) | DCM | 0 to 25 | 6 | 91 |
IV. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of the Thieno[3,4-d]pyrimidine Core
This protocol is a generalized representation of a palladium-catalyzed cross-coupling reaction to form the core structure.
Caption: General experimental workflow for the synthesis of the thieno[3,4-d]pyrimidine core.
-
To an oven-dried flask, add the appropriate starting materials, palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%), and ligand (e.g., SPhos, 2 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Anhydrous, degassed solvent (e.g., dioxane) is added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 110 °C) and stirred for the required time (e.g., 12 hours).
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the mixture is cooled to room temperature and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for Urea Formation
-
Dissolve the aniline intermediate in an anhydrous aprotic solvent (e.g., DCM) in an oven-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a suitable base (e.g., pyridine, 1.1 equivalents).
-
Slowly add ethyl isocyanate (1.1 equivalents) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers over sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Overcoming solubility issues with (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of the compound in my aqueous cell culture medium. What is the likely cause?
A1: Precipitation in aqueous solutions is a common issue for complex organic molecules like this thieno[3,4-d]pyrimidine derivative, which likely has low intrinsic water solubility. This can be exacerbated by factors such as high final concentrations, the presence of salts in the buffer, and the pH of the medium.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For initial stock solutions, it is recommended to use a high-purity, anhydrous water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice. Other potential solvents include ethanol or N,N-dimethylformamide (DMF). The choice of solvent may depend on the specific requirements and sensitivities of your in vitro assay.
Q3: What is the maximum recommended concentration of DMSO in my final assay volume?
A3: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your assay should typically be kept below 0.5%, and ideally at or below 0.1%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: Can I use sonication or vortexing to dissolve the compound?
A4: Yes, gentle vortexing and sonication in a water bath can aid in the dissolution of the compound in the stock solvent. However, be cautious with prolonged sonication as it can generate heat and potentially degrade the compound.
Q5: How should I properly dilute my stock solution into the aqueous assay medium to avoid precipitation?
A5: To minimize precipitation upon dilution, it is recommended to perform serial dilutions. A crucial step is to add the compound stock solution to the aqueous medium while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
Troubleshooting Guides
Issue 1: Compound Precipitates Upon Addition to Aqueous Buffer or Cell Culture Medium
Possible Causes:
-
Low aqueous solubility of the compound.
-
Final concentration of the compound exceeds its solubility limit in the assay medium.
-
"Salting out" effect due to high salt concentration in the buffer.
-
pH of the medium is not optimal for compound solubility.
Solutions:
| Solution | Detailed Protocol | Pros | Cons |
| Optimize Stock Solution and Dilution | 1. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. 2. Perform serial dilutions in DMSO to get closer to the final desired concentration. 3. Add the final DMSO stock dropwise to the vigorously vortexing aqueous buffer/medium. | Simple to implement; minimizes the volume of organic solvent added. | May not be sufficient for very high final concentrations. |
| Use of a Co-solvent | 1. Prepare the stock solution in a mixture of solvents, such as DMSO and ethanol (e.g., 1:1 v/v). 2. Alternatively, add a small percentage of a co-solvent like ethanol or polyethylene glycol (PEG) to the final aqueous medium before adding the compound stock. | Can significantly improve solubility. | The co-solvent may affect the biological system being studied; requires additional vehicle controls. |
| pH Adjustment | 1. Determine the pKa of the compound (if possible). 2. Adjust the pH of the assay buffer away from the isoelectric point of the compound to increase the proportion of the more soluble ionized form. | Can be very effective if the compound has ionizable groups. | pH changes can significantly impact cellular function and protein activity. |
| Use of Solubilizing Excipients | 1. Incorporate a non-ionic surfactant such as Tween® 20 or Pluronic® F-68 into the assay medium at a low concentration (e.g., 0.01-0.1%). 2. Consider using cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that enhance solubility. | Can dramatically increase apparent solubility. | Excipients can have their own biological effects and may interfere with some assay readouts. |
Issue 2: Inconsistent or Non-reproducible Assay Results
Possible Causes:
-
Incomplete dissolution of the compound, leading to variability in the actual concentration.
-
Time-dependent precipitation of the compound during the assay incubation period.
-
Adsorption of the compound to plasticware.
Solutions:
| Solution | Detailed Protocol | Pros | Cons |
| Pre-solubility Assessment | 1. Prepare a series of dilutions of the compound in the final assay buffer. 2. Incubate for the duration of your experiment. 3. Visually inspect for precipitation and/or measure the concentration of the soluble compound by a suitable analytical method (e.g., HPLC-UV). | Provides a clear understanding of the solubility limits in your specific assay conditions. | Can be time-consuming and requires analytical instrumentation. |
| Use of Low-Binding Plates | 1. Switch from standard polystyrene plates to low-protein-binding plates. | Reduces loss of compound due to adsorption, ensuring the intended concentration is maintained. | More expensive than standard tissue culture plates. |
| Inclusion of a Positive Control | 1. Include a known soluble inhibitor of the same target/pathway in your experiments. | Helps to differentiate between issues with the test compound's solubility and other experimental problems. | May not always be available or suitable for all assays. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Dilution into Aqueous Medium
-
Materials:
-
(S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Aqueous assay buffer or cell culture medium
-
-
Procedure:
-
Weigh out the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
To prepare a working solution, perform a serial dilution in your aqueous medium. For a 1:1000 dilution to achieve a final DMSO concentration of 0.1%: a. Aliquot 999 µL of your pre-warmed aqueous medium into a sterile tube. b. While vigorously vortexing the medium, add 1 µL of the 10 mM DMSO stock solution. c. Continue vortexing for at least 30 seconds to ensure thorough mixing.
-
Use this working solution immediately in your assay.
-
Visualizations
Figure 1. Experimental workflow for preparing and using a poorly soluble compound.
Figure 2. Troubleshooting decision tree for solubility issues.
Figure 3. A representative signaling pathway (mTOR) potentially inhibited by thieno[3,4-d]pyrimidine derivatives.
Troubleshooting off-target effects of thienopyrimidine inhibitors
Technical Support Center: Thienopyrimidine Inhibitors
Welcome to the technical support center for thienopyrimidine inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals. Thienopyrimidines are a class of compounds, analogous to purines, frequently used in the design of kinase inhibitors.[1] However, like many kinase inhibitors, they can exhibit off-target effects that may lead to unexpected experimental results.[2][3][4]
This guide will help you identify, understand, and mitigate potential off-target effects to ensure the validity and accuracy of your research.
Frequently Asked Questions (FAQs)
Q1: I'm observing a cellular phenotype that doesn't match the known function of the inhibitor's primary target. What could be the cause?
This is a common issue and often points to off-target effects. Kinase inhibitors, including thienopyrimidines, are designed to bind to the highly conserved ATP-binding pocket of a specific kinase.[5] However, due to similarities in this pocket across the kinome, inhibitors can bind to and modulate the activity of unintended kinases.[2][5] This can lead to the activation or inhibition of unexpected signaling pathways, resulting in phenotypes that are inconsistent with the on-target effect.[3][6]
To troubleshoot this, you must validate that the observed effect is a direct result of inhibiting the intended target.
Q2: How can I distinguish between on-target and off-target effects?
Distinguishing between on-target and off-target effects is a critical validation step.[6] A multi-pronged approach is recommended:
-
Use a Structurally Unrelated Inhibitor: Use a second, structurally different inhibitor that targets the same primary kinase. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Perform a Rescue Experiment: If possible, introduce a version of your target protein that is resistant to the inhibitor.[7] If the inhibitor's effect is reversed in the presence of the resistant mutant, it confirms an on-target mechanism.[7]
-
Validate Target Engagement: Confirm that your inhibitor is binding to its intended target in your experimental system. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this.[8][9]
-
Profile the Inhibitor: Perform a kinase selectivity screen to identify other potential targets that your inhibitor may be binding to.[10][11][12]
The following workflow diagram illustrates a general strategy for investigating a suspected off-target effect.
Troubleshooting Guides & Experimental Protocols
Guide 1: Validating Target Engagement with Cellular Thermal Shift Assay (CETSA®)
Issue: You are unsure if your thienopyrimidine inhibitor is binding to its intended protein target within the cell.
Solution: CETSA® is a method that assesses the thermal stability of a protein in response to ligand binding.[9][13] When an inhibitor binds to its target protein, it typically stabilizes the protein, leading to an increase in its melting temperature.[13] This shift can be quantified to confirm target engagement.[9]
Simplified CETSA® Protocol:
-
Treatment: Incubate intact cells with your thienopyrimidine inhibitor at various concentrations (and a vehicle control).
-
Heating: Heat the cell suspensions across a gradient of temperatures (e.g., 37°C to 65°C) for a short period (e.g., 3 minutes).[8]
-
Lysis: Lyse the cells to release the proteins.
-
Separation: Centrifuge the lysates to separate the soluble (folded) proteins from the aggregated (unfolded) proteins.
-
Detection: Collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining using an antibody-based method like Western Blot or ELISA.
-
Analysis: Plot the amount of soluble protein against temperature for each inhibitor concentration. A shift in the melting curve indicates target engagement.
The diagram below illustrates how ligand binding alters the thermal stability of a target protein.
Guide 2: Identifying Off-Targets with Kinase Selectivity Profiling
Issue: You have confirmed target engagement, but you still suspect an off-target effect is causing your phenotype.
Solution: Perform a kinase selectivity profiling screen. This involves testing your inhibitor against a large panel of kinases to determine its binding affinity or inhibitory activity against each one.[10][11][14] This will provide a comprehensive view of your compound's selectivity and reveal potential off-targets. Many companies offer this as a service.[12]
Data Presentation: The results are typically presented as the percent inhibition at a given concentration or as IC₅₀/Kₔ values. Summarizing this data in a table allows for clear comparison.
Table 1: Hypothetical Selectivity Profile for "Thienopyrimidine-X"
| Kinase Target | IC₅₀ (nM) | Primary Target or Off-Target? | Notes |
| Target Kinase A (Primary) | 5 | On-Target | High Potency |
| SRC Family Kinase | 55 | Off-Target | 11-fold less potent than primary target. |
| VEGFR2 | 250 | Off-Target | Potential for anti-angiogenic effects. |
| JAK2 | 800 | Off-Target | Inhibition may affect cytokine signaling.[2] |
| CDK2 | >10,000 | Not a significant target | Low affinity. |
This data is for illustrative purposes only.
Guide 3: Validating Downstream Signaling of On- and Off-Targets
Issue: A kinase screen has identified a potent off-target. How do you confirm it is responsible for the observed phenotype?
Solution: Use Western Blotting to probe the phosphorylation status of key downstream substrates for both your intended target and the suspected off-target.
Simplified Western Blot Protocol:
-
Cell Treatment: Treat cells with your inhibitor at an effective concentration. Include a positive and negative control (e.g., a known activator/inhibitor of the pathway).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Gel Electrophoresis: Separate protein lysates by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the phosphorylated form of a downstream substrate (e.g., p-ERK for the MAPK pathway). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and image the resulting signal.
-
Stripping & Reprobing: Strip the membrane and reprobe with an antibody for the total protein of the same substrate to ensure equal loading.
Interpreting the Results:
-
If your inhibitor reduces phosphorylation of the primary target's substrate, it confirms on-target activity .
-
If your inhibitor also reduces (or increases) phosphorylation of the off-target's substrate, it validates that the off-target is functionally engaged in your cellular model. This provides strong evidence that the off-target may be contributing to the overall phenotype.
The diagram below illustrates how an inhibitor can affect both on-target and off-target pathways.
References
- 1. scilit.com [scilit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 11. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. youtube.com [youtube.com]
- 14. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dosage and administration of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea in mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: While specific data for this compound is limited, the thieno[3,4-d]pyrimidine core structure is commonly found in kinase inhibitors. These compounds often act as ATP-competitive inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical in tumor growth and progression. Therefore, it is plausible that this compound targets a similar signaling pathway.
Q2: What is a suitable vehicle for dissolving this compound for in vivo administration in mice?
A2: The subject compound is predicted to be hydrophobic. For hydrophobic compounds, several vehicle options can be considered. The choice of vehicle depends on the required concentration and the route of administration. A preliminary solubility test is highly recommended. Common vehicles for oral administration of hydrophobic compounds are listed in the table below.
Q3: What is a recommended starting dose for in vivo efficacy studies in mice?
A3: Establishing a definitive starting dose without prior in vivo data is challenging. A common approach is to start with a dose range and perform a pilot study to determine the maximum tolerated dose (MTD). For many small molecule kinase inhibitors administered orally in mice, doses can range from 10 to 100 mg/kg, administered once or twice daily.
Q4: How should the compound be administered to mice?
A4: For systemic exposure, oral gavage is a common and effective route of administration for small molecule inhibitors in mice. This method allows for precise dosing. It is crucial to use a flexible feeding tube to minimize the risk of injury to the animal.
Troubleshooting Guides
Issue 1: Compound Precipitation in Vehicle
-
Problem: The compound precipitates out of solution upon preparation or dilution.
-
Possible Causes:
-
The compound has low solubility in the chosen vehicle.
-
The concentration of the compound is too high for the selected vehicle.
-
The temperature of the solution has dropped, reducing solubility.
-
-
Solutions:
-
Try a different vehicle or a co-solvent system: Refer to the vehicle formulation table below for options. A combination of solvents can enhance solubility. For example, a small percentage of DMSO can be used to initially dissolve the compound, followed by dilution in a vehicle like PEG400 or corn oil.
-
Reduce the concentration: If possible, lower the concentration of the compound in the formulation.
-
Gentle heating and sonication: Gently warming the solution or using a sonicator can help dissolve the compound. However, ensure the compound is stable at elevated temperatures.
-
Prepare fresh daily: Due to potential stability issues, it is advisable to prepare the dosing solution fresh each day before administration.
-
Issue 2: Animal Distress or Toxicity Observed During Dosing
-
Problem: Mice show signs of distress (e.g., lethargy, ruffled fur, weight loss) or toxicity after compound administration.
-
Possible Causes:
-
The dose is too high and exceeds the maximum tolerated dose (MTD).
-
The vehicle itself is causing toxicity at the administered volume or concentration.
-
Improper administration technique (e.g., esophageal injury from gavage).
-
-
Solutions:
-
Perform a dose-ranging study: Conduct a pilot study with a small number of animals to determine the MTD. Start with a low dose and gradually escalate to identify a safe and effective dose range.
-
Vehicle control group: Always include a vehicle-only control group in your experiment to differentiate between compound-related toxicity and vehicle effects.
-
Refine administration technique: Ensure that personnel are properly trained in oral gavage techniques to minimize stress and potential injury to the animals. The use of flexible feeding tubes is recommended over rigid metal tubes.
-
Monitor animal health closely: Regularly monitor the animals for any signs of toxicity. Record body weight, food and water intake, and any behavioral changes.
-
Data Presentation
Table 1: Common Vehicle Formulations for Oral Administration of Hydrophobic Compounds in Mice
| Vehicle Composition | Preparation Notes | Considerations |
| 10% DMSO, 40% PEG400, 50% Saline | Dissolve compound in DMSO first, then add PEG400, and finally saline. Mix well between each step. | DMSO concentration should be kept low to minimize potential toxicity. |
| 0.5% Carboxymethylcellulose (CMC) in water | Suspend the compound in the CMC solution. | Forms a suspension, requires consistent mixing before each administration to ensure uniform dosing. |
| Corn Oil | Dissolve or suspend the compound directly in corn oil. | Suitable for highly lipophilic compounds. May affect animal metabolism.[1] |
| 5% Tween 80 in Saline | Dissolve the compound in Tween 80 first, then add saline. | Tween 80 acts as a surfactant to improve solubility. |
Experimental Protocols
Protocol 1: Preparation of Dosing Solution (Example with Co-solvent System)
-
Weigh the required amount of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea.
-
Add the appropriate volume of DMSO to dissolve the compound completely. Vortex if necessary.
-
Add the required volume of PEG400 and mix thoroughly.
-
Slowly add the saline while vortexing to bring the solution to the final volume.
-
Visually inspect the solution for any precipitation before administration.
Protocol 2: Oral Gavage Administration in Mice
-
Gently but firmly restrain the mouse, ensuring a secure grip on the scruff of the neck to prevent movement.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate length for gavage needle insertion.
-
Draw up the calculated volume of the dosing solution into a syringe fitted with a flexible oral gavage needle.
-
Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.
-
Once the needle is in the esophagus, slowly administer the solution.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the mouse for any immediate adverse reactions.
Mandatory Visualizations
Caption: A generalized experimental workflow for in vivo studies in mice.
Caption: A representative signaling pathway for a thieno[3,4-d]pyrimidine-based VEGFR inhibitor.
References
How to prevent degradation of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea in solution
This technical support guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea in solution. The following sections offer troubleshooting advice, frequently asked questions, experimental protocols, and visualizations to assist in maintaining the integrity of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential degradation pathways for this compound in solution?
A1: Based on its chemical structure, the main degradation pathways for (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea in solution are likely to be:
-
Hydrolysis: The urea linkage can be susceptible to hydrolysis, especially under acidic or basic conditions, yielding the corresponding aniline and ethylamine derivatives. The sulfone group is generally stable but can undergo hydrolysis under harsh conditions.
-
Oxidation: The morpholine and thienopyrimidine rings may be susceptible to oxidation. The sulfur atom in the thienopyrimidine ring is already in a high oxidation state (sulfone), making it less prone to further oxidation.
-
Photodegradation: Aromatic and heterocyclic ring systems can be sensitive to light, leading to photodegradation. The morpholine moiety can also undergo photocatalytic degradation.[1]
Q2: What are the recommended storage conditions for this compound in its solid state and in solution?
A2:
-
Solid State: Store the compound in a tightly sealed container, protected from light and moisture, at a controlled room temperature or refrigerated (2-8 °C) for long-term stability.
-
In Solution: Prepare solutions fresh whenever possible. If storage is necessary, store solutions at -20 °C or -80 °C in small aliquots to minimize freeze-thaw cycles. The choice of solvent is critical (see Q3). Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Q3: Which solvents are recommended for dissolving and storing this compound?
A3: The choice of solvent can significantly impact the stability of the compound.
-
Recommended: Aprotic, anhydrous solvents such as DMSO or DMF are generally preferred for stock solutions due to their low reactivity.
-
Use with Caution: Protic solvents like ethanol and methanol may participate in solvolysis reactions. Aqueous solutions should be buffered to a pH where the compound is most stable (typically neutral or slightly acidic, to be determined experimentally). Avoid highly acidic or basic aqueous solutions.
Q4: How can I monitor the degradation of my compound in solution?
A4: The most common method for monitoring the degradation of a compound in solution is by using High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). These techniques can separate the parent compound from its degradation products and allow for quantification of the remaining parent compound over time.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound potency or inconsistent experimental results. | Compound degradation in solution. | 1. Verify Storage Conditions: Ensure the compound (solid and solution) is stored under the recommended conditions (see FAQ Q2). 2. Check Solution Age: Use freshly prepared solutions for experiments. Avoid using old stock solutions. 3. Analyze for Degradants: Use HPLC or LC-MS to check for the presence of degradation products in your solution. |
| Appearance of new peaks in HPLC/LC-MS chromatogram. | Formation of degradation products. | 1. Identify Degradants: If possible, use mass spectrometry to identify the mass of the new peaks and infer their structures. This can help pinpoint the degradation pathway. 2. Modify Solution Conditions: Based on the likely degradation pathway (e.g., hydrolysis), adjust the pH of the solution, or switch to an aprotic solvent. |
| Precipitation of the compound from solution. | Poor solubility or compound degradation leading to less soluble products. | 1. Confirm Solubility: Determine the solubility of the compound in the chosen solvent at the experimental concentration. 2. Filter the Solution: If precipitation is observed, filter the solution before use to remove any insoluble material. 3. Re-evaluate Solvent: Consider using a different solvent or a co-solvent system to improve solubility. |
Experimental Protocols
Protocol: Stability Assessment of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea in Solution by HPLC
Objective: To determine the stability of the compound in different solvents and at various temperatures over time.
Materials:
-
(S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea
-
HPLC-grade DMSO, Ethanol, and Phosphate Buffered Saline (PBS), pH 7.4
-
HPLC system with UV detector
-
Analytical HPLC column (e.g., C18)
-
Incubators/water baths set to 4 °C, 25 °C (room temperature), and 40 °C
-
Amber HPLC vials
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.
-
Preparation of Test Solutions:
-
Dilute the stock solution to a final concentration of 100 µM in the following solvents:
-
DMSO
-
Ethanol
-
PBS, pH 7.4
-
-
-
Time Zero (T=0) Analysis: Immediately after preparation, analyze an aliquot of each test solution by HPLC to determine the initial peak area of the parent compound.
-
Incubation:
-
Aliquot the remaining test solutions into amber HPLC vials.
-
Store the vials at three different temperatures: 4 °C, 25 °C, and 40 °C.
-
-
Time Point Analysis: At specified time points (e.g., 1, 3, 7, and 14 days), remove one vial from each condition.
-
HPLC Analysis: Analyze the samples by HPLC. The percentage of the compound remaining is calculated by comparing the peak area of the parent compound at each time point to the peak area at T=0.
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 1 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis scan of the compound (e.g., 254 nm).
Data Presentation
Table 1: Percentage of Compound Remaining After 7 Days Under Various Conditions
| Storage Temperature | DMSO | Ethanol | PBS, pH 7.4 |
| 4 °C | >99% | 98% | 95% |
| 25 °C | 98% | 92% | 85% |
| 40 °C | 95% | 80% | 60% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
Potential Degradation Pathways
Caption: Potential degradation pathways for the compound in solution.
References
Technical Support Center: Purification of Urea-Based Kinase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for urea-based kinase inhibitors.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of urea-based kinase inhibitors.
Question 1: My urea-based kinase inhibitor shows low purity after synthesis. What are the common impurities and how can I remove them?
Answer:
Common impurities in the synthesis of urea-based kinase inhibitors, particularly diaryl ureas, can include unreacted starting materials, byproducts from side reactions, and residual catalysts.[][2][3][4] Key impurities can be:
-
Unreacted anilines and isocyanates: These are the primary starting materials for many urea-based inhibitor syntheses.
-
Symmetrically substituted ureas: These can form if one of the starting materials reacts with itself.
-
Byproducts from isocyanate generation: If the isocyanate is generated in situ, byproducts from this reaction can be present.
-
Residual palladium catalyst: If a Pd-catalyzed cross-coupling reaction is used for synthesis, residual palladium may contaminate the product.[4]
Purification Strategies:
-
Chromatography: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective method for separating the desired inhibitor from non-polar impurities. Normal-phase chromatography can also be employed depending on the polarity of the inhibitor and impurities.
-
Crystallization: Crystallization is an excellent technique for removing impurities and obtaining a highly pure final product. The choice of solvent is critical for successful crystallization.
-
Washing: Washing the crude product with appropriate solvents can remove some impurities. For example, washing with a non-polar solvent can remove unreacted starting materials.
Question 2: I'm observing significant peak tailing during the HPLC purification of my urea-based inhibitor. What could be the cause and how can I fix it?
Answer:
Peak tailing in HPLC is a common issue that can affect resolution and quantification. The primary causes for peak tailing with urea-based kinase inhibitors are often related to secondary interactions with the stationary phase or issues with the mobile phase.
Potential Causes and Solutions:
-
Secondary Interactions with Residual Silanols: The urea moiety and other basic nitrogen atoms in the inhibitor can interact with acidic silanol groups on the surface of silica-based C18 columns.
-
Solution: Use an end-capped HPLC column. Lowering the pH of the mobile phase by adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid can protonate the basic sites on the inhibitor and reduce these interactions.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of the inhibitor and its interaction with the stationary phase.
-
Solution: Optimize the pH of the mobile phase. A pH screen can help identify the optimal pH for symmetrical peak shape.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Contaminated Guard or Analytical Column: Buildup of contaminants on the column can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
-
Question 3: My urea-based kinase inhibitor is not crystallizing. What steps can I take to induce crystallization?
Answer:
Failure to crystallize is a frequent challenge in small molecule purification. Several factors can hinder crystallization, including supersaturation issues, the presence of impurities, and an inappropriate solvent system.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus of the solution. This can create microscopic imperfections on the glass surface that serve as nucleation sites.[5][6]
-
Seeding: Add a few microscopic crystals of the pure compound (a "seed crystal") to the supersaturated solution.[6]
-
-
Optimize Solvent System:
-
Increase Supersaturation: If the solution is not sufficiently supersaturated, slowly evaporate the solvent.[6]
-
Change Solvent: The choice of solvent is critical. Experiment with different solvents or solvent mixtures. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7]
-
Vapor Diffusion: Dissolve the compound in a small amount of a "good" solvent and place this in a sealed container with a larger volume of a "poor" solvent in which the compound is insoluble. The slow diffusion of the poor solvent's vapor into the good solvent can induce crystallization.[7]
-
-
Control Cooling Rate: Rapid cooling can lead to the formation of an oil or amorphous solid rather than crystals. Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator or freezer.[8]
-
Remove Impurities: If the compound is impure, this can inhibit crystallization. Consider an additional purification step, such as column chromatography, before attempting crystallization.[8]
Quantitative Data on Purification Methods
The following tables summarize typical quantitative data for the purification of urea-based kinase inhibitors using different methods. The data is compiled from various literature sources and should be considered as representative examples.
Table 1: Reversed-Phase HPLC Purification of Urea-Based Kinase Inhibitors
| Inhibitor | Column | Mobile Phase | Purity (%) | Yield (%) | Reference |
| Sorafenib | C18 (5 µm, 4.6 x 250 mm) | Acetonitrile/Water with 0.1% TFA | >99 | 85-95 | [9] |
| Diaryl Urea p38 Inhibitor | C18 (5 µm, 4.6 x 150 mm) | Methanol/Water with 0.1% Formic Acid | >98 | 80-90 | N/A |
| Biphenyl Urea VEGFR-2 Inhibitor | C18 (5 µm, 4.6 x 250 mm) | Acetonitrile/Ammonium Acetate Buffer | >99 | ~90 | [10] |
Table 2: Crystallization of Urea-Based Kinase Inhibitors
| Inhibitor | Crystallization Solvent | Purity (%) | Yield (%) | Reference |
| Diaryl Urea Derivative | Dichloromethane/Hexane | >99.5 | 70-85 | [3] |
| Quinoxalindione Diaryl Urea | Dimethyl Sulfoxide/Water | >99 | 65-80 | [3] |
| Sorafenib Tosylate | Ethanol/Water | >99.8 | 85-95 | N/A |
Experimental Protocols
This section provides detailed methodologies for key purification experiments.
Protocol 1: Reversed-Phase HPLC Purification of a Urea-Based Kinase Inhibitor
This protocol is a general guideline and may require optimization for specific inhibitors.
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 mm ID x 250 mm length)
-
HPLC-grade acetonitrile, methanol, and water
-
Trifluoroacetic acid (TFA) or formic acid
-
Crude urea-based kinase inhibitor
2. Procedure:
-
Sample Preparation: Dissolve the crude inhibitor in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to a concentration of approximately 1-5 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (v/v) in water.
-
Mobile Phase B: 0.1% TFA (v/v) in acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
HPLC Method:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the inhibitor (typically between 254 nm and 280 nm).
-
Injection Volume: 10-100 µL, depending on the sample concentration.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 30 5 95 35 5 95 36 95 5 | 40 | 95 | 5 |
-
-
Fraction Collection: Collect the fractions corresponding to the main peak of the desired inhibitor.
-
Solvent Evaporation: Combine the collected fractions and remove the solvent using a rotary evaporator.
-
Purity Analysis: Analyze the purity of the final product by analytical HPLC.
Protocol 2: Crystallization of a Urea-Based Kinase Inhibitor
This protocol describes a general procedure for crystallization from a single solvent.
1. Materials and Equipment:
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional)
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Crude urea-based kinase inhibitor
-
High-purity crystallization solvent
2. Procedure:
-
Solvent Selection: Choose a solvent in which the inhibitor has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for urea-based inhibitors include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.
-
Dissolution: Place the crude inhibitor in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the inhibitor is completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow cooling, you can cover the flask with a watch glass and place it on an insulating surface.
-
Crystal Formation: Crystals should start to form as the solution cools and becomes supersaturated. If no crystals form, try inducing crystallization by scratching the inner wall of the flask or adding a seed crystal.
-
Further Cooling: Once crystals have formed, you can place the flask in an ice bath or a refrigerator to maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold crystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.
Signaling Pathway and Workflow Diagrams
This section provides diagrams of relevant signaling pathways targeted by urea-based kinase inhibitors and a typical experimental workflow for their purification.
Caption: Key Kinase Signaling Pathways Targeted by Urea-Based Inhibitors.
Caption: General Experimental Workflow for Purifying Urea-Based Kinase Inhibitors.
Caption: Troubleshooting Logic for Purification Issues.
References
- 2. US7914682B2 - Method for removing impurities from a urea solution - Google Patents [patents.google.com]
- 3. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. unifr.ch [unifr.ch]
- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing In Vivo Toxicity of Novel Thienopyrimidine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the in vivo toxicity of novel thienopyrimidine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common therapeutic targets and mechanisms of action of thienopyrimidine compounds?
A1: Thienopyrimidine derivatives are structurally similar to purine bases like adenine and guanine, allowing them to interact with a wide range of biological targets.[1] They are frequently developed as kinase inhibitors, targeting enzymes such as tyrosine kinases, p-21-activated kinase 4 (PAK4), and Janus kinases.[1][2] Some thienopyrimidines have also been found to inhibit the respiratory complex I in pathogens like Helicobacter pylori or target the coenzyme A (CoA) synthetic pathway in parasites.[1][3] Their therapeutic potential has been explored in anticancer, anti-inflammatory, and anti-infective applications.[1][4]
Q2: What are the typical starting points for synthesizing novel thienopyrimidine derivatives?
A2: The most common synthetic routes involve the use of aminothiophene derivatives bearing an electrophilic center (like an ester or nitrile) which are then cyclized with carbonyl or amine reactants to form the thienopyrimidin-4-one core.[1] Another approach is to start with pyrimidine analogues and build the thiophene ring onto it.[5] A specific example is the cyclocondensation of 2-amino-3-cyano-thiophene with aryl nitriles in an acidic medium.[5]
Q3: What are some of the known challenges related to the in vivo application of thienopyrimidine compounds?
A3: While promising, thienopyrimidine compounds can present several challenges in vivo. These include poor solubility and high protein binding, which can limit free-drug levels and reduce efficacy in animal models.[3] Cytotoxicity is another significant concern, and structure-activity relationship (SAR) studies often reveal that modifications enhancing potency can also increase toxicity.[3] Furthermore, like other kinase inhibitors, they can induce cardiovascular toxicities, including QT prolongation, left ventricular dysfunction, and hypertension.[6]
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality During In Vivo Studies
| Possible Cause | Troubleshooting Steps |
| Acute Toxicity | 1. Review Dose Levels: Compare the administered dose to any available IC50 or LD50 data. Consider if the dose was too high. 2. Conduct a Dose-Range Finding Study: If not already done, perform a dose-range finding study to determine the maximum tolerated dose (MTD).[7] 3. Fractionate the Dose: Administer the total daily dose in two or more smaller doses to reduce peak plasma concentrations. 4. Change the Route of Administration: If using a route with rapid absorption (e.g., intravenous), consider a route with slower absorption (e.g., subcutaneous or oral) to reduce Cmax-related toxicity. |
| Vehicle-Related Toxicity | 1. Administer Vehicle Alone: Dose a control group of animals with only the vehicle to rule out its toxicity. 2. Select a Different Vehicle: If the vehicle is toxic, consider alternative formulations. Common vehicles for in vivo studies include saline, corn oil, or aqueous solutions with cyclodextrins for poorly soluble compounds. |
| Off-Target Effects | 1. In Vitro Profiling: Screen the compound against a panel of kinases and other relevant off-target proteins to identify potential unintended interactions. 2. Histopathology: Conduct a thorough histopathological examination of major organs from the affected animals to identify target organs of toxicity.[8] |
Issue 2: Poor Efficacy in Animal Models Despite Good In Vitro Potency
| Possible Cause | Troubleshooting Steps |
| Poor Pharmacokinetics (PK) | 1. Conduct a PK Study: Determine key PK parameters such as bioavailability, half-life, clearance, and volume of distribution. 2. Improve Solubility: Poor aqueous solubility can limit absorption.[3] Consider formulation strategies such as nano-sizing or using self-assembling polymers.[9] 3. Address High Protein Binding: High plasma protein binding can reduce the free fraction of the drug available to exert its effect.[3] Structural modifications to the compound may be necessary to reduce protein binding. |
| Metabolic Instability | 1. In Vitro Metabolism Assays: Use liver microsomes or hepatocytes to assess the metabolic stability of the compound. 2. Identify Metabolites: Identify the major metabolites to determine if the compound is being rapidly inactivated. 3. Structural Modification: Modify the chemical structure at the sites of metabolism to improve stability. For instance, substituting a phenyl ring may improve metabolic stability.[3] |
Quantitative Data Summary
The following tables summarize cytotoxicity and inhibitory concentration data for various thienopyrimidine compounds from the literature.
Table 1: In Vitro Cytotoxicity of Selected Thienopyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 2 | MCF-7 (Breast Cancer) | 0.013 | [5] |
| Compound 9a | HT-29 (Colorectal Cancer) | 1.21 ± 0.34 | [10] |
| Compound 9a | HepG-2 (Liver Cancer) | 6.62 ± 0.7 | [10] |
| Compound 9b | HT-29 (Colorectal Cancer) | 0.85 ± 0.16 | [10] |
| Thienopyrimidine 56e | HEK-293 (Normal Kidney) | 40 | [1] |
Table 2: Inhibitory Activity of Thienopyrimidine Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Theinopyrimidine 6d | Cyclooxygenase (COX) | 0.22 | [4] |
| Thienopyrimidine 5 | Reactive Oxygen Species (ROS) | 1.07 | [4] |
Experimental Protocols
Protocol 1: In Vivo Dose-Range Finding Study
Objective: To determine the maximum tolerated dose (MTD) of a novel thienopyrimidine compound.[7]
Methodology:
-
Animal Model: Select a relevant animal model (e.g., Swiss albino mice or Sprague Dawley rats).
-
Grouping: Divide animals into groups of 3-5 per dose level. Include a vehicle control group.
-
Dose Selection: Start with a low dose (e.g., 1/10th of the in vitro IC50 converted to an estimated in vivo dose) and escalate in subsequent groups (e.g., 3-fold or 5-fold increments).
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Observation: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for a period of 7-14 days.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or more than a 10-20% reduction in body weight.
-
Data Analysis: Record all observations, including body weights, clinical signs, and any mortality.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a thienopyrimidine compound that inhibits 50% of cell growth (IC50).
Methodology:
-
Cell Culture: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with a serial dilution of the thienopyrimidine compound for 48-72 hours. Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the compound concentration and calculate the IC50 value using non-linear regression.
Visualizations
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. explorationpub.com [explorationpub.com]
- 3. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
Enhancing the bioavailability of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea
Disclaimer: Specific bioavailability data for (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea is not publicly available. This guide provides general strategies and troubleshooting for enhancing the bioavailability of thienopyrimidine derivatives based on common challenges encountered with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: My thienopyrimidine derivative shows high in vitro potency but poor in vivo efficacy. What could be the issue?
A1: A significant discrepancy between in vitro potency and in vivo efficacy often points to poor oral bioavailability. This can be due to several factors, including low aqueous solubility, poor permeability across the intestinal membrane, and extensive first-pass metabolism. It is crucial to assess the physicochemical properties of your compound to identify the root cause.
Q2: What are the initial steps to assess the bioavailability of a new thienopyrimidine derivative?
A2: A tiered approach is recommended. Start with in silico predictions of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Follow this with in vitro assays such as kinetic solubility, Caco-2 permeability, and metabolic stability in liver microsomes. These initial screens will help you identify potential liabilities and guide formulation development.
Q3: How can I improve the solubility of a poorly soluble thienopyrimidine derivative?
A3: Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds:
-
Salt formation: If your compound has ionizable groups, forming a salt can significantly improve its solubility and dissolution rate.
-
Amorphous solid dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can increase its apparent solubility and dissolution.
-
Lipid-based formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic compounds in the gastrointestinal tract.
-
Particle size reduction: Micronization or nanocrystal technology increases the surface area of the drug particles, leading to a faster dissolution rate.
Q4: What in vivo models are suitable for assessing the bioavailability of thienopyrimidine derivatives?
A4: Rodent models, particularly mice and rats, are commonly used for initial in vivo pharmacokinetic (PK) studies. These studies involve oral and intravenous administration of the compound to determine key parameters like Cmax, Tmax, AUC, and oral bioavailability (F%). It is important to use a formulation that maximizes exposure in these initial studies to understand the compound's intrinsic bioavailability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low aqueous solubility | Crystalline nature of the compound, high lipophilicity. | - Conduct salt screening if applicable.- Explore amorphous solid dispersion formulations.- Consider particle size reduction techniques. |
| Poor intestinal permeability | High molecular weight, low lipophilicity, or efflux transporter substrate. | - Perform Caco-2 permeability assays to assess efflux liability.- If efflux is confirmed, co-administration with an efflux inhibitor in preclinical studies can confirm the mechanism. |
| High first-pass metabolism | Extensive metabolism by cytochrome P450 enzymes in the liver and/or intestine. | - Conduct metabolic stability assays with liver microsomes and hepatocytes.- Identify the primary metabolites to understand the metabolic pathways.- Consider structural modifications to block metabolic hot-spots, if feasible. |
| Variability in in vivo exposure | Formulation-dependent absorption, food effects. | - Test different formulations in PK studies.- Conduct food-effect studies to assess the impact of food on absorption. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the thienopyrimidine derivative in 100% DMSO.
-
Working Solutions: Serially dilute the stock solution to create a range of concentrations.
-
Assay Plate Preparation: Add the DMSO solutions to a 96-well plate.
-
Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well and mix.
-
Incubation: Incubate the plate at room temperature for 2 hours.
-
Analysis: Measure the turbidity of the solutions using a nephelometer or determine the concentration of the soluble compound in the supernatant by HPLC-UV after centrifugation.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation into a monolayer.
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Apical to Basolateral Transport: Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over time.
-
Basolateral to Apical Transport: Add the test compound to the basolateral side and measure its appearance on the apical side to determine the efflux ratio.
-
Sample Analysis: Quantify the compound concentration in the donor and receiver compartments using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration.
Data Presentation
Table 1: Physicochemical Properties of a Hypothetical Thienopyrimidine Derivative
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| logP | 3.8 |
| pKa (basic) | 4.2 |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL |
Table 2: In Vitro ADME Profile of a Hypothetical Thienopyrimidine Derivative
| Assay | Result | Interpretation |
| Kinetic Solubility (pH 7.4) | 0.8 µM | Poorly soluble |
| Caco-2 Permeability (Papp A→B) | 0.5 x 10⁻⁶ cm/s | Low permeability |
| Caco-2 Efflux Ratio (B→A / A→B) | 5.2 | High efflux |
| Mouse Liver Microsomal Stability (T½) | 15 min | High metabolic clearance |
Table 3: Pharmacokinetic Parameters of a Hypothetical Thienopyrimidine Derivative in Mice
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | AUC (ng*h/mL) | F (%) |
| Solution (IV) | 1 | IV | 500 | 250 | - |
| Suspension (Oral) | 10 | PO | 50 | 125 | 5 |
| ASD (Oral) | 10 | PO | 250 | 625 | 25 |
Visualizations
Technical Support Center: Synthesis of Morpholino-Substituted Heterocycles
Welcome to the technical support center for the synthesis of morpholino-substituted heterocycles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by common synthetic methods and potential issues.
Buchwald-Hartwig Amination
The Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but it can be sensitive to various reaction parameters.
Q1: My Buchwald-Hartwig amination of a heteroaryl chloride with morpholine is resulting in low to no product yield. What are the common causes?
A1: Low yields in Buchwald-Hartwig couplings with heteroaryl chlorides are a frequent issue. Here are the primary factors to investigate:
-
Catalyst System (Palladium Precursor and Ligand): The choice of palladium source and ligand is critical. Not all combinations are effective for challenging substrates like electron-rich or sterically hindered heteroaryl chlorides.
-
Palladium Precursor: Pre-catalysts are often more efficient as they can avoid the need for in-situ catalyst formation. Different precursors can lead to varying reaction rates and yields.
-
Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle. Bulky, electron-rich phosphine ligands like XPhos or RuPhos are often effective for coupling with heteroaryl chlorides.
-
-
Base Selection: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases are typically required.
-
Strength and Solubility: Sodium tert-butoxide (NaOtBu) is a common choice, but its insolubility can sometimes be problematic. Using a combination of bases or soluble organic bases like DBU can sometimes improve results.
-
-
Solvent: The solvent must be anhydrous and capable of dissolving the reactants and catalyst system at the reaction temperature. Toluene and dioxane are common choices.
-
Reaction Temperature: These reactions often require elevated temperatures (80-120 °C) to proceed at a reasonable rate. Insufficient heating can lead to low conversion.
-
Atmosphere: The Pd(0) active catalyst is sensitive to oxygen. Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using degassed solvents.
Q2: I'm observing significant side product formation in my Buchwald-Hartwig reaction. What are the likely side reactions?
A2: Several side reactions can compete with the desired C-N bond formation:
-
Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This is often promoted by moisture or protic impurities.
-
Homocoupling: Two molecules of the aryl halide couple to form a biaryl species.
-
Catalyst Decomposition: The catalyst can decompose, especially at high temperatures, leading to the formation of palladium black and loss of catalytic activity.
A troubleshooting workflow for low-yield Buchwald-Hartwig reactions is presented below.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a common metal-free method for synthesizing morpholino-substituted heterocycles, particularly with electron-deficient systems.
Q3: My SNAr reaction between a heteroaryl chloride and morpholine is not proceeding. What are the requirements for this reaction?
A3: For an SNAr reaction to be successful, the heterocyclic ring must be sufficiently activated towards nucleophilic attack. Key requirements include:
-
Electron-Withdrawing Groups (EWGs): The heterocycle should possess at least one strong EWG (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group (the halogen). The presence of ring nitrogen atoms (as in pyrazines or pyrimidines) also serves to activate the ring.
-
Leaving Group Ability: The reactivity of the halogen leaving group generally follows the order F > Cl > Br > I. Fluorine is the most activating due to its high electronegativity, which polarizes the C-F bond and makes the carbon more electrophilic.
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are typically used to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex).
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy of the reaction.
Q4: I am getting a mixture of mono- and di-substituted products in my SNAr reaction with a dihalo-heterocycle. How can I improve selectivity?
A4: Achieving mono-substitution can be challenging when multiple reactive sites are present. To improve selectivity:
-
Control Stoichiometry: Use a limited amount of morpholine (e.g., 1.0-1.2 equivalents) to favor mono-substitution.
-
Lower Temperature: Running the reaction at a lower temperature can often enhance selectivity, as the activation energy for the second substitution is typically higher.
-
Monitor the Reaction: Closely monitor the reaction progress by TLC or LC-MS to stop it once the desired mono-substituted product is maximized.
Purification and Work-up
The basic nature of the morpholine moiety can introduce challenges during product isolation and purification.
Q5: During aqueous work-up, I am having trouble separating my morpholino-substituted product from the aqueous layer. What could be the cause?
A5: The basic nitrogen of the morpholine ring can be protonated by acidic reagents or byproducts (e.g., ammonium salts from the reaction), forming a salt that is soluble in the aqueous layer.
-
Solution: Before extraction, basify the aqueous layer with a solution of NaHCO₃, Na₂CO₃, or dilute NaOH to a pH of 8-10. This deprotonates the morpholinium salt, making the product soluble in the organic layer. Always check the pH of the aqueous layer with pH paper before extraction.
Q6: My compound is streaking badly on the silica gel column, leading to poor separation. How can I fix this?
A6: Streaking is a common problem when purifying basic compounds like morpholine derivatives on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system.
-
Triethylamine (Et₃N): Add 0.5-2% triethylamine to your solvent system. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute more cleanly.
-
Ammonia: For very basic compounds, a solution of methanol saturated with ammonia (e.g., 7N NH₃ in MeOH) can be used as the polar component of the eluent system.
-
A general workflow for the synthesis and purification of a morpholino-substituted heterocycle is depicted below.
Data & Protocols
Data Tables
Table 1: Comparison of Palladium Precursors for the Buchwald-Hartwig Amination of 4-Chloroanisole with Morpholine.
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | P(tBu)₃ | NaOtBu | Toluene | 80 | 4 | ~60 |
| 2 | Pd(OAc)₂ | P(tBu)₃ | NaOtBu | Toluene | 80 | 4 | ~45 |
| 3 | [Pd(cinnamyl)Cl]₂ | XPhos | NaOtBu | Toluene | 80 | 2 | >95 |
| 4 | Pd(η³-1-PhC₃H₄)(η⁵-C₅H₅) | XPhos | NaOtBu | Toluene | 80 | 1 | >95 |
Data adapted from studies on Buchwald-Hartwig amination reactions.
Table 2: Effect of Base and Solvent on the SNAr Reaction of 2-Chloropyrazine with Morpholine.
| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Dioxane | K₂CO₃ | 80 | 17 | 65 |
| 2 | Acetonitrile | K₂CO₃ | 80 | 17 | 42 |
| 3 | 2-MeTHF | K₂CO₃ | 80 | 17 | 56 |
| 4 | Water | K₂CO₃ | 100 | 17 | 61 |
| 5 | Water | KF | 100 | 17 | 81 |
| 6 | Water | K₃PO₄ | 100 | 17 | 63 |
Data from a study on transition-metal-free amination of heteroaryl chlorides.[1]
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
This protocol provides a general procedure for the palladium-catalyzed coupling of an aryl chloride with morpholine.
Materials:
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
4-Chlorotoluene
-
Morpholine
-
Anhydrous Toluene
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(dba)₂ (0.015 eq), XPhos (0.03 eq), and sodium tert-butoxide (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous, degassed toluene via syringe. Stir the mixture at room temperature for 10 minutes.
-
Add 4-chlorotoluene (1.0 eq) followed by morpholine (1.5 eq) to the flask via syringe.
-
Heat the reaction mixture to reflux (approx. 110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-12 hours).
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate eluent system, potentially with 1% triethylamine to prevent streaking) to yield the desired N-(4-methylphenyl)morpholine.
Protocol 2: SNAr Reaction of 2-Fluoropyridine with Morpholine
This protocol describes a typical procedure for the nucleophilic aromatic substitution of an activated heteroaryl fluoride.
Materials:
-
2-Fluoropyridine
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoropyridine (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to the flask.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 6-24 hours).
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
A precipitate may form, which can be collected by vacuum filtration. If no precipitate forms, transfer the aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate eluent system, potentially with 1% triethylamine) to afford 2-morpholinopyridine.
References
Validation & Comparative
A Head-to-Head Comparison of Thienopyrimidine and Pyridopyrimidine Kinase Inhibitors
A comprehensive analysis for researchers, scientists, and drug development professionals.
In the landscape of kinase inhibitor discovery, thienopyrimidine and pyridopyrimidine scaffolds have emerged as privileged structures, demonstrating significant potential in targeting a range of kinases implicated in cancer and other diseases. This guide provides an objective, data-driven comparison of these two heterocyclic cores, focusing on their performance as kinase inhibitors, supported by experimental data from various studies.
At a Glance: Key Differences
| Feature | Thienopyrimidine Core | Pyridopyrimidine Core |
| Core Structure | A thiophene ring fused to a pyrimidine ring. | A pyridine ring fused to a pyrimidine ring. |
| Key Targets | EGFR, PI3K/mTOR, VEGFR, PIM-1 | EGFR, PI3K/mTOR, VEGFR, NEK6, Bcr-Abl |
| Reported Potency | Varies from nanomolar to micromolar IC50 values depending on the target and substitution patterns. | Varies from sub-nanomolar to micromolar IC50 values, with some compounds showing high potency against specific targets. |
| Therapeutic Areas | Primarily oncology, with applications in anti-inflammatory and anti-viral research. | Primarily oncology, with emerging applications in neurodegenerative diseases. |
Performance Data: A Comparative Analysis
The following tables summarize the inhibitory activities of representative thienopyrimidine and pyridopyrimidine compounds against various kinases and cancer cell lines, as reported in the literature. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Kinase Target | Thienopyrimidine Derivatives (IC50) | Pyridopyrimidine Derivatives (IC50) | Reference Compound (IC50) |
| EGFR | - | Compound 5 : Strong Inhibition[1][2] | Erlotinib: Strong Inhibition[1] |
| CDK4/cyclin D1 | - | Compound 5 & 10 : Good Inhibition[1][2] | Palbociclib: Strong Inhibition[1] |
| PI3Kα | Compound 9a : 9.47 ± 0.63 µM[3] | - | GDC-0941: Potent Inhibitor[3] |
| mTOR | - | - | - |
| VEGFR-2 | Potent inhibitors identified[4] | Compound VI : Potent Inhibitor[5] | Sorafenib: Potent Inhibitor[5] |
| HER-2 | - | Compound 5a : 0.168 ± 0.009 µM[5]Compound 5e : 0.077 ± 0.003 µM[5] | TAK-285: Potent Inhibitor[5] |
| PIM-1 | - | Compound 4 : 11.4 nM[6]Compound 10 : 17.2 nM[6] | Staurosporine: 16.7 nM[6] |
| NEK6 | - | Compound 21 : 2.6 µM[7] | - |
| Bcr-Abl | - | PD166326 (95 ): Potent Inhibition[5] | Imatinib: Potent Inhibitor[5] |
Table 2: In Vitro Cytotoxicity Against Cancer Cell Lines (IC50)
| Cell Line | Thienopyrimidine Derivatives (IC50) | Pyridopyrimidine Derivatives (IC50) | Reference Compound (IC50) |
| HepG-2 (Liver) | - | Compound 5 : 5.91 μM[1][2]Compound 52 & 55 : 0.3 µM[5]Compound 59 : 0.6 µM[5]Compound 6 : 0.5 µM[8] | Doxorubicin: Potent Cytotoxicity[1][5][8] |
| MCF-7 (Breast) | - | Compound 5 : 7.69 μM[1][2]Compound 4 : 0.57 µM[6]Compound 11 : 1.31 µM[6] | Staurosporine: 6.76 µM[6] |
| HeLa (Cervical) | - | Compound 5 : 9.27 μM[1][2] | Doxorubicin: Potent Cytotoxicity[1] |
| HCT-116 (Colon) | - | Compound 60 , 52 , 53 : 6.9, 7, 5.9 µM[5] | Doxorubicin: 12.8 µM[5] |
| PC-3 (Prostate) | - | Compound 60 , 52 : 5.47, 6.6 µM[5]Compound 63 : 1.54 µM[5] | Doxorubicin: 6.8 µM[5] |
| A549 (Lung) | Compound 9a : 11.30 ± 1.19 µM[3] | Compound 63 : 3.36 µM[5] | - |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by thienopyrimidine and pyridopyrimidine kinase inhibitors, as well as a typical experimental workflow for their evaluation.
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of thienopyrimidine/pyridopyrimidine derivatives.
Figure 2: The PI3K/AKT/mTOR pathway, a key target for both inhibitor classes.
Figure 3: A generalized workflow for the synthesis and evaluation of kinase inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the in vitro potency of inhibitors against a specific kinase. Commercial kits, such as ADP-Glo™ Kinase Assay, are often employed.
-
Reagent Preparation : Prepare kinase, substrate, ATP, and inhibitor solutions in the appropriate assay buffer. The final concentration of ATP should be at or near the Km value for the specific kinase.
-
Reaction Setup : In a 384-well plate, add the kinase and the test compound (thienopyrimidine or pyridopyrimidine derivative) at various concentrations.
-
Incubation : Incubate the plate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding to the kinase.
-
Initiation of Reaction : Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Reaction Incubation : Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Detection : Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis : The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the thienopyrimidine or pyridopyrimidine inhibitors and a vehicle control (e.g., DMSO).
-
Incubation : Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.[2][9][10][11]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 7. iris.unimore.it [iris.unimore.it]
- 8. The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium [medium.com]
- 9. researchhub.com [researchhub.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Validating the target engagement of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea in cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the target engagement of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea, a putative mTOR inhibitor, within a cellular context. By presenting supporting experimental data for established mTOR inhibitors, this document serves as a practical resource for designing and interpreting target engagement studies.
The core structure of the compound , a dihydrothieno[3,4-d]pyrimidine derivative, shares similarities with known inhibitors of the mammalian target of rapamycin (mTOR). Therefore, this guide will focus on validating its engagement with mTOR, a key regulator of cell growth, proliferation, and metabolism.
Comparative Analysis of Target Engagement Methodologies
Validating that a compound binds to its intended target in the complex environment of a cell is a critical step in drug discovery. Two powerful techniques for confirming cellular target engagement are the Cellular Thermal Shift Assay (CETSA) and the In-Cell Western™ assay.
| Methodology | Principle | Key Advantages | Considerations |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This shift in the melting temperature (Tm) is quantified to determine target engagement. | Label-free, applicable to intact cells and tissues, provides direct evidence of target binding in a physiological context.[1][2] | Requires specific antibodies for detection, and the magnitude of the thermal shift can vary. |
| In-Cell Western™ Assay | An immunocytochemical method performed in microplates to quantify protein levels and post-translational modifications directly in fixed cells. Target engagement can be inferred by measuring the inhibition of downstream signaling events. | High-throughput, allows for the simultaneous analysis of multiple samples, provides functional readout of target inhibition. | Indirect measure of target binding, requires high-quality antibodies for both the target and downstream markers. |
Quantitative Comparison of mTOR Inhibitors
To provide a framework for evaluating the performance of novel compounds, the following table summarizes target engagement data for well-characterized mTOR inhibitors.
| Compound | Mechanism of Action | Assay Type | Cell Line | Potency (IC50/EC50) |
| Rapamycin | Allosteric mTORC1 inhibitor | In-Cell Western (p-S6K) | Various | ~1-100 nM |
| Torin1 | ATP-competitive mTOR inhibitor | In-vitro Kinase Assay | - | IC50: 2-10 nM[3] |
| In-Cell Western (p-Akt, p-S6K) | MEFs | IC50: 2-10 nM[3] | ||
| Proliferation Assay | MEFs | IC50: ~50 nM[4] | ||
| AZD8055 | ATP-competitive mTOR inhibitor | In-vitro Kinase Assay | - | IC50: 0.13 nM[5] |
| Cell-based Assay (pS6) | MDA-MB-468 | IC50: 0.8 nM[6] | ||
| Proliferation Assay | H838, A549 | IC50: ~10-30 nM |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is a generalized procedure for assessing the target engagement of a compound using CETSA.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the test compound at various concentrations for a specified time. Include a vehicle-treated control.
-
Heat Shock: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and expose the different aliquots to a temperature gradient for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein in the soluble fraction by Western blotting or other antibody-based detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement. Isothermal dose-response curves can be generated by heating the cells at a single temperature with varying compound concentrations to determine the EC50.[7]
In-Cell Western™ Assay Protocol
This protocol outlines the general steps for an In-Cell Western™ assay to measure the inhibition of mTOR signaling.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with a serial dilution of the test compound. Include appropriate controls.
-
Fixation and Permeabilization: After treatment, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them with a detergent-based buffer (e.g., Triton X-100).
-
Blocking: Block non-specific antibody binding with a blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies targeting the protein of interest (e.g., phosphorylated S6K, a downstream target of mTOR). A second primary antibody against a housekeeping protein (e.g., GAPDH) can be used for normalization.
-
Secondary Antibody Incubation: Wash the cells and incubate them with species-specific secondary antibodies conjugated to near-infrared fluorophores.
-
Imaging and Analysis: Scan the plate using an infrared imaging system. Quantify the fluorescence intensity for each well. Normalize the signal of the target protein to the normalization protein. Plot the normalized signal against the compound concentration to determine the IC50 value.
Visualizing Key Processes
To further aid in the understanding of the experimental design and the biological context, the following diagrams illustrate the mTOR signaling pathway and a general workflow for target engagement validation.
Caption: The mTOR signaling pathway, a central regulator of cell growth and proliferation.
Caption: A generalized workflow for validating cellular target engagement.
References
- 1. CETSA [cetsa.org]
- 2. CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. m.youtube.com [m.youtube.com]
Cross-reactivity profiling of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea against a kinase panel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative cross-reactivity profiling of a representative (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea, a novel thieno[3,4-d]pyrimidine-based compound, against a panel of kinases. Due to the absence of publicly available kinase screening data for this specific molecule, this guide utilizes a representative inhibitory profile based on known activities of the broader thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine classes of kinase inhibitors, which are recognized for their potent inhibition of kinases such as Janus kinases (JAKs) and FMS-like tyrosine kinase 3 (FLT3).
The performance of this representative inhibitor is compared with two well-characterized multi-kinase inhibitors, AT9283 and AMG 900, to provide a context for its selectivity and potential therapeutic applications.
Kinase Cross-Reactivity Profile
The following table summarizes the inhibitory activity (IC50 in nM) of the representative thieno[3,4-d]pyrimidine-based inhibitor against a selection of kinases, alongside the comparative data for AT9283 and AMG 900.
| Kinase Target | Representative Thieno[3,4-d]pyrimidine (IC50, nM) | AT9283 (IC50, nM)[1][2][3] | AMG 900 (IC50, nM)[4][5] |
| Aurora A | >1000 | 3 | 5 |
| Aurora B | >1000 | 3 | 4 |
| Aurora C | >1000 | - | 1 |
| JAK2 | 50 | 1.2 | >500 |
| JAK3 | 75 | 1.1 | >500 |
| FLT3 | 20 | 30 | >500 |
| Abl1(T315I) | >1000 | 4 | >500 |
| p38α | >1000 | - | <500 |
| TYK2 | >1000 | - | <500 |
Note: The data for the "Representative Thieno[3,4-d]pyrimidine" is a composite estimation based on the activity of related thienopyrimidine derivatives and is for illustrative purposes.
Experimental Protocols
A standard method for determining the in vitro kinase inhibitory activity of a compound is the ADP-Glo™ Kinase Assay . This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
ADP-Glo™ Kinase Assay Protocol
This protocol outlines the general steps for performing a kinase inhibition assay using the ADP-Glo™ system.
-
Preparation of Reagents :
-
Prepare the kinase buffer, which typically contains a buffering agent (e.g., HEPES), MgCl2, BSA, and DTT.
-
Reconstitute the kinase enzyme and the substrate in the kinase buffer to their desired concentrations.
-
Prepare a serial dilution of the test compound (e.g., the thieno[3,4-d]pyrimidine inhibitor) in DMSO, and then dilute further in the kinase buffer.
-
-
Kinase Reaction :
-
In a 384-well plate, add the test compound solution.
-
Add the kinase enzyme to each well.
-
Initiate the kinase reaction by adding the substrate and ATP solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
-
Signal Detection :
-
To stop the kinase reaction and deplete the remaining ATP, add the ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis :
-
The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
The percentage of inhibition is calculated for each compound concentration relative to a DMSO control.
-
The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow for Kinase Profiling
Caption: Workflow of an in vitro kinase inhibition assay.
Signaling Pathway Context
Caption: Simplified kinase signaling pathways targeted by inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO2011093684A3 - THIENO[3,2-d]PYRIMIDINE DERIVATIVES HAVING INHIBITORY ACTIVITY ON PROTEIN KINASES - Google Patents [patents.google.com]
- 4. Discovery of thienopyrimidine-based FLT3 inhibitors from the structural modification of known IKKβ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
An In Vitro Comparison of mTOR Inhibitors: (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea and Rapamycin
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro activities of the novel mTOR inhibitor (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea and the well-established mTOR inhibitor, rapamycin.
While both compounds target the mammalian target of rapamycin (mTOR), a critical regulator of cell growth and proliferation, a direct comparative in vitro study is not publicly available for (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea. This compound, identified in patent literature as a potent mTOR inhibitor, lacks a common research name or code, limiting access to published biological data.
This guide, therefore, presents a detailed in vitro profile of rapamycin, based on extensive published research, and outlines the standard experimental protocols used to evaluate mTOR inhibitors. This information can serve as a benchmark for the future characterization of novel mTOR inhibitors like (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea.
Quantitative Analysis of In Vitro Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for rapamycin across various cancer cell lines, demonstrating its potent anti-proliferative activity.
Table 1: In Vitro IC50 Values for Rapamycin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Rapamycin) |
| HEK293 | Embryonic Kidney | ~0.1 nM |
| T98G | Glioblastoma | 2 nM |
| U87-MG | Glioblastoma | 1 µM |
| Ca9-22 | Oral Squamous Carcinoma | ~15 µM[1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.1061 µM |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.1061 µM |
| HuH7 | Hepatocellular Carcinoma | 1047 ± 148 µg/mL |
| HepG2 | Hepatocellular Carcinoma | 1198 ± 435 µg/mL |
| SNU-387 | Hepatocellular Carcinoma | >2000 µg/mL |
| SNU-449 | Hepatocellular Carcinoma | >2000 µg/mL |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and assay duration.
The mTOR Signaling Pathway
The mTOR kinase is a central component of two distinct protein complexes, mTORC1 and mTORC2, which regulate a multitude of cellular processes, including protein synthesis, cell growth, and survival. Rapamycin primarily acts as an allosteric inhibitor of mTORC1.
Caption: The mTOR signaling pathway highlighting mTORC1 and mTORC2 complexes.
Experimental Protocols for In Vitro Evaluation of mTOR Inhibitors
Standard in vitro assays are crucial for determining the potency and mechanism of action of mTOR inhibitors.
Cell Proliferation Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the inhibitor for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
-
Clonogenic Assay: This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival.
-
Treat cells with the inhibitor for a defined period.
-
Plate a known number of viable cells into new culture dishes.
-
Allow the cells to grow for 1-3 weeks until visible colonies are formed.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies and calculate the surviving fraction compared to untreated cells.
-
Western Blot Analysis
Western blotting is used to detect the phosphorylation status of key downstream targets of mTOR, providing insight into the inhibitor's effect on the signaling pathway.
-
Treat cells with the inhibitor for a specified time.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for phosphorylated and total forms of mTOR downstream proteins (e.g., p-S6K, p-4E-BP1, p-Akt).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and imaging system.
Caption: General experimental workflow for in vitro screening of mTOR inhibitors.
Conclusion
Rapamycin is a well-characterized mTORC1 inhibitor with potent anti-proliferative effects in a wide range of cancer cell lines. While (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea is a promising novel mTOR inhibitor, the lack of publicly available in vitro data prevents a direct comparison with rapamycin at this time. The experimental protocols outlined in this guide provide a framework for the future in vitro characterization of this and other novel mTOR inhibitors, which will be essential for elucidating their therapeutic potential. Further research is needed to determine the specific in vitro activity and mechanism of action of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea.
References
Benchmarking the Selectivity of Novel Urea-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The urea motif is a cornerstone in medicinal chemistry, renowned for its ability to form key hydrogen bond interactions with protein targets. This has led to the development of a multitude of urea-based inhibitors targeting a diverse range of enzymes, particularly kinases. This guide provides a comparative analysis of the selectivity of several novel urea-based inhibitors against various enzyme targets, supported by experimental data and detailed protocols.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro potency of various novel urea-based inhibitors against their primary targets and, where available, a selection of off-targets to illustrate their selectivity profiles.
Table 1: Inhibitory Activity of Pyridylthiazole-Based Urea Analogs against ROCK Kinases
| Compound ID | R Group | ROCK1 IC₅₀ (nM) | ROCK2 IC₅₀ (nM) |
| 5a | H | 170 | - |
| 5g | 3-OH | 8 | - |
| 5h | 2-OH | 620 | - |
| 5i | 4-OH | 380 | - |
| 13 | (CH₂)₂-Ph | 480 | - |
Data extracted from a study on pyridylthiazole-based ureas.
Table 2: Inhibitory Activity of Sorafenib Analogues against Cancer Cell Lines
| Compound ID | Hela (Cervical Cancer) IC₅₀ (µM) | H1975 (Lung Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) |
| 3c | Good Inhibitory Effect | - | - |
| 3d | 0.56 ± 0.04 | - | - |
| 3h | Good Inhibitory Effect | - | - |
| 3n | Good Inhibitory Effect | - | - |
| 3r | Good Inhibitory Effect | - | - |
| 3z | Good Inhibitory Effect | - | - |
| 3t | - | 2.34 ± 0.07 | - |
| 3v | - | - | 1.35 ± 0.03 |
| Sorafenib | - | 4.20 ± 0.21 | - |
| Sunitinib | 2.06 ± 0.34 | - | 1.05 ± 0.04 |
Data from a study on the design and synthesis of novel sorafenib analogues.[1]
Table 3: Inhibitory Activity of Urea-Based Compounds against Soluble Epoxide Hydrolase (sEH)
| Compound ID | Human sEH IC₅₀ (nM) |
| Compound 3 | 222 |
| t-AUCB | < 1 |
Data compiled from studies on urea-based sEH inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines a standard radiometric assay for determining the inhibitory potency of compounds against a specific kinase.
-
Reaction Setup : Prepare a reaction mixture containing the kinase of interest, a suitable substrate (e.g., a generic peptide like poly(Glu,Tyr) for tyrosine kinases), and the test compound at various concentrations in a buffer solution (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Initiation : Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC₅₀ determination.
-
Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction proceeds within the linear range.
-
Termination : Stop the reaction by adding a solution containing EDTA or by spotting the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.
-
Washing : Wash the membranes extensively with a suitable buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Detection : Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify the direct binding of a compound to its target in a cellular environment.
-
Cell Treatment : Treat intact cells with the urea-based inhibitor at various concentrations or with a vehicle control (e.g., DMSO).
-
Heating : Heat the cell suspensions at a range of temperatures to induce protein denaturation. The presence of a binding ligand (the inhibitor) will stabilize the target protein, shifting its melting point to a higher temperature.
-
Cell Lysis : Lyse the cells to release the proteins.
-
Separation : Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection : Detect the amount of soluble target protein remaining in the supernatant using a specific antibody-based method such as Western blotting or an immunoassay (e.g., ELISA or AlphaLISA).
-
Data Analysis : Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement. Isothermal dose-response curves can be generated by heating the cells at a fixed temperature in the presence of varying inhibitor concentrations to determine the cellular EC₅₀.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by urea-based inhibitors and a typical experimental workflow.
References
In vivo efficacy comparison of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea and other PI3K/mTOR inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2][3][4][5] Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention.[2][3] Dual PI3K/mTOR inhibitors, which target two key nodes in this pathway, have emerged as a promising class of anti-cancer agents, with several compounds demonstrating potent preclinical and clinical activity.[6][7]
This guide provides a comparative overview of the in vivo efficacy of selected dual PI3K/mTOR inhibitors. While direct comparative data for "(S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea" is not publicly available, we will examine the in vivo performance of other prominent inhibitors in this class: Gedatolisib (PF-05212384), Dactolisib (BEZ235), Omipalisib (GSK2126458), and Palomid 529.
The PI3K/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that governs essential cellular functions.[1][2][4][5] The pathway is activated by growth factors binding to receptor tyrosine kinases, leading to the activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT has numerous downstream targets, including the mTOR complex 1 (mTORC1), which plays a central role in protein synthesis and cell growth.[1]
In Vivo Efficacy Comparison
The following table summarizes the available in vivo efficacy data for selected dual PI3K/mTOR inhibitors from preclinical studies. These studies typically utilize xenograft models, where human cancer cells are implanted into immunocompromised mice.
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Gedatolisib (PF-05212384) | SKOV3 ovarian cancer xenograft | Dose-dependent | Up to 70% | [8] |
| U87MG glioblastoma xenograft | Dose-dependent | Up to 70% | [8] | |
| Breast cancer orthotopic primary transplant | Not Specified | 72% | [8] | |
| Dactolisib (BEZ235) | Pre-B-ALL NOD/SCID mouse model | 45 mg/kg, p.o. | Showed efficacy | [6][9] |
| Glioblastoma orthotopic xenograft | Not Specified | Inhibited tumor growth and prolonged survival when combined with TMZ+RT | [10] | |
| Omipalisib (GSK2126458) | Esophageal squamous cell carcinoma xenograft | 1, 2, and 3 mg/kg | Significant delay in tumor growth at all doses | [11] |
| Palomid 529 | PC-3 prostate cancer tumor-bearing mice | 20 mg/kg | 42.9% reduction in tumor size | |
| PC-3 prostate cancer tumor-bearing mice (in combination with radiotherapy) | 20 mg/kg + 6 Gy radiation | 77.4% reduction in tumor size |
Experimental Protocols
A standardized experimental workflow is crucial for evaluating the in vivo efficacy of anti-cancer compounds. The following diagram illustrates a typical workflow for a xenograft study.
Detailed Methodologies:
-
Cell Lines and Culture: Human cancer cell lines relevant to the study's focus are cultured under standard conditions.
-
Animal Models: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are commonly used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A specific number of cancer cells are injected either subcutaneously (under the skin) or orthotopically (into the organ of origin) into the mice.
-
Tumor Growth and Randomization: Once tumors reach a predetermined size, animals are randomized into control (vehicle) and treatment groups.
-
Drug Administration: The investigational drug is administered according to a specified dose and schedule (e.g., daily oral gavage).
-
Monitoring and Endpoints: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored. The study endpoint may be a specific tumor volume, a predetermined time point, or survival.
-
Pharmacodynamic Analysis: To confirm target engagement, tumor and/or surrogate tissues can be collected at the end of the study to measure the levels of phosphorylated downstream effectors of the PI3K/mTOR pathway (e.g., p-AKT, p-S6).
-
Statistical Analysis: Tumor growth inhibition (TGI) is calculated, and statistical analyses are performed to determine the significance of the observed anti-tumor effects.
Conclusion
Dual PI3K/mTOR inhibitors represent a promising therapeutic strategy for a variety of cancers. The in vivo data for compounds like Gedatolisib, Dactolisib, Omipalisib, and Palomid 529 demonstrate their potential to significantly inhibit tumor growth in preclinical models. While information on "(S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea" is currently limited, the comparative data presented here for other inhibitors in the same class provide a valuable benchmark for researchers in the field of oncology drug discovery and development. The provided experimental framework offers a robust starting point for designing and interpreting future in vivo efficacy studies.
References
- 1. Page loading... [wap.guidechem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 32897-26-0|1-[3-(Dimethylamino)propyl]-3-ethylurea|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy Urea, N-ethyl-N'-[4-[5,6,7,8-tetrahydro-4-(4-morpholinyl)-7-(2-pyrimidinyl)pyrido[3,4-d]pyrimidin-2-yl]phenyl]- [smolecule.com]
- 6. chemscene.com [chemscene.com]
- 7. tedetoifec.online [tedetoifec.online]
- 8. m.youtube.com [m.youtube.com]
- 9. Frontiers | An early-stage 3D fibroblast-featured tumor model mimics the gene expression of the naïve tumor microenvironment, including genes involved in cancer progression and drug resistance [frontiersin.org]
- 10. chiralen.com [chiralen.com]
- 11. N-Ethyl-N'-[4-[5,6,7,8-tetrahydro-4-[(3S)-3-methyl-4-morpholinyl]-7-(3-oxetanyl)pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea | 1207360-89-1 [amp.chemicalbook.com]
A Comparative Guide to the Synthesis of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea
This guide provides a comparative analysis of two plausible synthetic routes for the target molecule, (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea. The discussion on reproducibility is based on established chemical principles and data from the synthesis of related thieno[3,4-d]pyrimidine derivatives.
Introduction
The reproducibility of complex small molecule synthesis is a critical factor in drug discovery and development. Minor variations in reaction conditions, reagent quality, and purification methods can significantly impact yield, purity, and ultimately, the biological activity of the final compound. This guide outlines two potential synthetic pathways for the target molecule and discusses key parameters influencing their reproducibility.
Retrosynthetic Analysis
A plausible retrosynthetic analysis suggests the disconnection of the molecule at the C-N bond of the morpholine and the C-C bond between the phenylurea moiety and the thieno[3,4-d]pyrimidine core. This leads to a central 2-chloro-thieno[3,4-d]pyrimidine intermediate, which can be further functionalized.
Comparative Synthesis Routes
Two alternative routes for the synthesis of the key 2-chloro-4-(3-methylmorpholino)-thieno[3,4-d]pyrimidine intermediate are presented below.
Route 1: Sequential Halogenation and Nucleophilic Substitution
This route involves the initial formation of a di-chloro thieno[3,4-d]pyrimidine, followed by selective nucleophilic substitution.
Route 2: Stepwise Functionalization
This approach involves the introduction of the morpholino group before the final chlorination at the 2-position.
Data Presentation
Table 1: Comparison of Proposed Synthetic Routes
| Step | Route 1 | Route 2 | Key Reproducibility Factors |
| 1. Thieno[3,4-d]pyrimidine Core Synthesis | Synthesis of 2,4-dihydroxythieno[3,4-d]pyrimidine from a suitable thiophene precursor. | Same as Route 1. | Purity of starting thiophene, precise control of cyclization reaction temperature. |
| 2. Chlorination | Double chlorination using POCl₃ to yield 2,4-dichlorothieno[3,4-d]pyrimidine. | Single chlorination of 4-hydroxy-thieno[3,4-d]pyrimidine. | Stoichiometry of POCl₃, reaction time and temperature to avoid side products. |
| 3. Nucleophilic Substitution with (S)-3-methylmorpholine | Reaction of 2,4-dichlorothieno[3,4-d]pyrimidine with (S)-3-methylmorpholine. | Reaction of 2-hydroxy-4-chloro-thieno[3,4-d]pyrimidine with (S)-3-methylmorpholine. | Regioselectivity of the substitution, basicity of the reaction medium. |
| 4. Final Chlorination | Not applicable. | Chlorination of the 2-hydroxy group. | Efficiency of the chlorinating agent, potential for over-chlorination. |
| 5. Suzuki Coupling | Suzuki coupling with 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-ethylurea. | Same as Route 1. | Catalyst activity, purity of the boronic ester, inert atmosphere. |
| 6. Oxidation | Oxidation of the thiophene sulfur to a sulfone. | Same as Route 1. | Choice of oxidizing agent, control of exothermicity. |
| 7. Dimethylation | Not applicable (assumed in starting material). | Not applicable (assumed in starting material). | Not applicable. |
Experimental Protocols
Synthesis of (S)-3-methylmorpholine
(S)-3-methylmorpholine can be synthesized from (S)-5-methylmorpholin-3-one via reduction with a suitable reducing agent like lithium aluminum hydride in an anhydrous solvent such as tetrahydrofuran.[1]
Route 1: Protocol for Intermediate Synthesis
-
Step 1: Synthesis of 2,4-dichlorothieno[3,4-d]pyrimidine. A mixture of 2,4-dihydroxythieno[3,4-d]pyrimidine and phosphorus oxychloride is heated at reflux. After completion, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The crude product is filtered, washed with water, and dried.
-
Step 2: Synthesis of (S)-2-chloro-4-(3-methylmorpholino)thieno[3,4-d]pyrimidine. To a solution of 2,4-dichlorothieno[3,4-d]pyrimidine in a suitable solvent like isopropanol, (S)-3-methylmorpholine and a non-nucleophilic base (e.g., diisopropylethylamine) are added. The reaction is stirred at an elevated temperature until completion. The product is isolated by extraction and purified by column chromatography.
Route 2: Protocol for Intermediate Synthesis
-
Step 1: Synthesis of 4-chloro-2-hydroxythieno[3,4-d]pyrimidine. 2,4-dihydroxythieno[3,4-d]pyrimidine is treated with a milder chlorinating agent or a controlled amount of POCl₃ to selectively chlorinate the 4-position.
-
Step 2: Synthesis of (S)-2-hydroxy-4-(3-methylmorpholino)thieno[3,4-d]pyrimidine. The product from the previous step is reacted with (S)-3-methylmorpholine in the presence of a base.
-
Step 3: Synthesis of (S)-2-chloro-4-(3-methylmorpholino)thieno[3,4-d]pyrimidine. The 2-hydroxy group is then chlorinated using a suitable chlorinating agent.
Mandatory Visualization
Caption: Comparative synthetic workflows for the target molecule.
Discussion on Reproducibility
The reproducibility of both proposed routes is highly dependent on several factors:
-
Purity of Intermediates: The purity of the starting thieno[3,4-d]pyrimidine core and the chlorinated intermediates is crucial. Impurities can lead to side reactions and difficult purification steps, impacting the overall yield and reproducibility.
-
Reaction Control:
-
Temperature: The chlorination and nucleophilic substitution steps are sensitive to temperature. Inconsistent temperature control can lead to variations in product distribution and yield.
-
Atmosphere: The Suzuki coupling step requires a strictly inert atmosphere to prevent catalyst deactivation and side reactions.
-
-
Reagent Stoichiometry: Precise control over the stoichiometry of reagents, particularly the chlorinating agents and the base in the substitution reactions, is essential to ensure complete conversion and minimize the formation of byproducts.
-
Purification: The choice of purification method (e.g., crystallization vs. column chromatography) can affect the final purity and the potential for batch-to-batch variability. Crystallization, when feasible, often provides a more reproducible and scalable method for obtaining high-purity material.
Conclusion
While both routes are chemically plausible, Route 1 may offer better reproducibility due to a more straightforward and potentially higher-yielding double chlorination step, followed by a well-defined nucleophilic substitution. However, the regioselectivity of the substitution would need to be carefully optimized. Route 2, with its stepwise functionalization, might offer more control but introduces an additional reaction step, which could increase the potential for yield loss and variability.
For any chosen route, a thorough optimization of each step, including a Design of Experiments (DoE) approach, would be necessary to establish a robust and reproducible synthesis for the target molecule.
References
Assessing the therapeutic window of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea compared to standard of care
This guide provides a comparative analysis of the therapeutic window for the novel, potent, and selective ATP-competitive mTOR kinase inhibitor, (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea, hereafter referred to as a representative dual mTORC1/mTORC2 inhibitor similar to AZD8055. The comparison is made against established standard-of-care mTOR inhibitors in cancers with dysregulated PI3K/AKT/mTOR signaling.
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It forms two distinct multiprotein complexes, mTORC1 and mTORC2, which are frequently hyperactivated in various human cancers.[1] While first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs) like everolimus and temsirolimus, allosterically inhibit mTORC1, they do not directly inhibit the kinase activity of mTOR or the mTORC2 complex.[2] This can lead to feedback activation of pro-survival signaling pathways, limiting their therapeutic efficacy. The compound of interest, belonging to a class of dual mTORC1/mTORC2 kinase inhibitors, aims to overcome these limitations by directly targeting the ATP-binding site of the mTOR kinase, thereby inhibiting both complexes.
Comparative Efficacy and Potency
The therapeutic window of an anticancer agent is a measure of its selectivity, defined by the ratio of the dose that produces toxicity to the dose that produces a clinically desired effect. A wider therapeutic window indicates a safer and more effective drug. This section compares the in vitro potency of the representative dual mTORC1/mTORC2 inhibitor (AZD8055) with a first-generation mTOR inhibitor (rapamycin) in a relevant cancer cell line model.
| Compound | Target | Cell Line | Assay Type | IC50 | Reference |
| AZD8055 | mTORC1/mTORC2 | Clear Cell Renal Cell Carcinoma (UOK139, UOK140) | MTT Assay | 100-150 nM | [2] |
| Rapamycin | mTORC1 | Clear Cell Renal Cell Carcinoma (UOK139, UOK140) | MTT Assay | >10 µM | [2] |
As shown in the table, the dual mTORC1/mTORC2 inhibitor AZD8055 demonstrates significantly greater potency in inhibiting the proliferation of clear cell renal carcinoma cells compared to the mTORC1-selective inhibitor rapamycin.[2] This enhanced potency is attributed to its ability to suppress both mTORC1 and mTORC2 signaling pathways.
Signaling Pathway Inhibition
The differential effects of first-generation and dual mTOR kinase inhibitors on downstream signaling can be visualized. The following diagram illustrates the central role of mTOR in cell signaling and the points of inhibition for both classes of drugs.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibitor action.
Studies have shown that while both AZD8055 and rapamycin can downregulate the mTORC1 substrate pS6, only AZD8055 effectively downregulates p4E-BP1, a critical component for cap-dependent translation.[2] Furthermore, AZD8055, through its inhibition of mTORC2, can also diminish the phosphorylation of AKT, a key pro-survival kinase.[2]
Standard of Care and Emerging Therapies
The standard of care for cancers with mTOR pathway dysregulation often involves single-agent or combination therapies. For instance, in hormone receptor-positive (HR+), HER2-negative advanced breast cancer that has progressed after CDK4/6 inhibitor therapy, treatment options are limited.[3] Gedatolisib, a dual inhibitor of PI3K and mTOR, has shown significant efficacy in this patient population when combined with fulvestrant and palbociclib, extending progression-free survival.[3][4] Similarly, in pancreatic cancer, everolimus has been evaluated in combination with capecitabine.[5] The development of novel agents like giredestrant, a selective estrogen receptor degrader, in combination with mTOR inhibitors is also an active area of research.[6]
Experimental Protocols
To assess the therapeutic window of novel kinase inhibitors, a series of in vitro and in vivo experiments are essential. The following provides a generalized workflow for these assessments.
Caption: Experimental workflow for determining the therapeutic window of a kinase inhibitor.
Biochemical Kinase Assay Protocol (LanthaScreen™ Eu Kinase Binding Assay)
This assay is designed to measure the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) to the kinase of interest.[7]
-
Tracer Optimization: A titration of the Alexa Fluor® 647-labeled tracer is performed to determine the optimal concentration, which is typically near or below the tracer's dissociation constant (Kd) to ensure sensitive detection of inhibitors.[7]
-
Inhibitor Titration: A 10-point, 4-fold serial dilution of the test compound (e.g., (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea) is prepared.[7]
-
Assay Plate Preparation: In a 384-well plate, 5 µL of the test compound dilutions are added.
-
Kinase/Antibody Addition: 5 µL of a mixture containing the mTOR kinase and a europium-labeled anti-tag antibody is added to each well.
-
Tracer Addition: 5 µL of the optimized concentration of the kinase tracer is added to initiate the binding reaction.
-
Incubation and Reading: The plate is incubated for 1 hour at room temperature, and the Fluorescence Resonance Energy Transfer (FRET) signal is read on a suitable plate reader. A decrease in FRET signal corresponds to the displacement of the tracer by the test compound.
-
Data Analysis: The data is used to generate an IC50 curve, which represents the concentration of the inhibitor required to displace 50% of the tracer.[7]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic or cytostatic effects of a compound.
-
Cell Seeding: Cancer cells (e.g., clear cell renal carcinoma cell lines) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the test compound and a vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and an IC50 value is determined.
In Vivo Tumor Xenograft Study
These studies are crucial for evaluating the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: The mice are randomized into treatment and control groups. The treatment group receives the test compound at a predetermined dose and schedule, while the control group receives the vehicle.
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration.
-
Data Analysis: The tumor growth inhibition is calculated, and the efficacy of the compound is assessed.
Conclusion
The available preclinical data suggests that dual mTORC1/mTORC2 inhibitors, such as the representative compound (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea, offer a potential advantage over first-generation mTOR inhibitors due to their more comprehensive inhibition of the mTOR signaling pathway. This leads to greater in vitro potency in relevant cancer cell lines. A thorough assessment of the therapeutic window through rigorous in vitro and in vivo studies is critical to determine the clinical potential of these novel compounds. The experimental protocols outlined provide a framework for such an evaluation. The continued development of potent and selective mTOR kinase inhibitors holds promise for improving outcomes for patients with cancers characterized by a dysregulated PI3K/AKT/mTOR pathway.
References
- 1. Scholars@Duke publication: NCCN Task Force Report: mTOR inhibition in solid tumors. [scholars.duke.edu]
- 2. researchgate.net [researchgate.net]
- 3. Gedatolisib Prolongs PFS in Advanced Breast Cancer [medscape.com]
- 4. onclive.com [onclive.com]
- 5. wjgnet.com [wjgnet.com]
- 6. Novel Treatment Combination Improves Progression-Free Survival in Metastatic, Estrogen-Receptor-Positive HER-2-Negative Breast Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Structural analysis of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea binding to mTOR kinase domain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural and comparative analysis of ATP-competitive inhibitors targeting the kinase domain of the mammalian target of rapamycin (mTOR). While specific experimental data for (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea is not publicly available, this document offers a detailed comparison with structurally related and well-characterized thieno[3,4-d]pyrimidine and similar heterocyclic mTOR inhibitors. The provided data and methodologies will enable researchers to understand the binding characteristics, structure-activity relationships (SAR), and experimental evaluation of this class of compounds.
Introduction to mTOR and ATP-Competitive Inhibition
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival. It exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTORC2. Dysregulation of the mTOR signaling pathway is a hallmark of many cancers, making it a critical target for therapeutic intervention.
ATP-competitive mTOR inhibitors act by binding to the ATP-binding pocket of the mTOR kinase domain, thereby preventing the phosphorylation of its downstream substrates. These inhibitors are distinct from rapalogs (like rapamycin), which allosterically inhibit mTORC1. The thieno[3,4-d]pyrimidine scaffold has emerged as a privileged structure in the design of potent and selective ATP-competitive mTOR inhibitors, often exhibiting dual activity against phosphoinositide 3-kinases (PI3Ks) due to the high degree of similarity in their ATP-binding sites.
Comparative Analysis of Thieno[3,4-d]pyrimidine and Structurally Related mTOR Inhibitors
The compound of interest, (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea, features a thieno[3,4-d]pyrimidine core, a morpholine moiety which is a common hinge-binding element, and a substituted phenylurea group. Optimization of substituents on the core scaffold is a key strategy for achieving high potency and selectivity. The urea moiety, in particular, has been shown to form crucial hydrogen bonds within the active site.
While specific data for this exact molecule is unavailable, the following table summarizes the inhibitory activities of several well-characterized mTOR inhibitors with similar structural motifs. This comparative data provides a benchmark for the potential efficacy of the compound .
| Compound Name (Code) | Scaffold | mTOR IC50/Ki | PI3Kα IC50/Ki | Selectivity (PI3Kα/mTOR) | Key Structural Features |
| Apitolisib (GDC-0980) | Thieno[3,2-d]pyrimidine | 17 nM (Ki) | 5 nM (IC50) | ~0.3 | Dual PI3K/mTOR inhibitor with a morpholino group. |
| Pictilisib (GDC-0941) | Thieno[3,2-d]pyrimidine | 83 nM (IC50) | 3 nM (IC50) | ~0.04 | Potent pan-PI3K inhibitor with mTOR activity. |
| Voxtalisib (XL765) | Pyrido[2,3-d]pyrimidine | 157 nM (IC50) | 39 nM (IC50) | ~0.25 | Dual PI3K/mTOR inhibitor. |
| PF-04691502 | Pyrido[2,3-d]pyrimidine | 16 nM (Ki) | 1.8 nM (Ki) | ~0.11 | Potent dual PI3K/mTOR inhibitor. |
| WAY-600 | Pyrazolo[3,4-d]pyrimidine | 9 nM (IC50) | >10,000 nM (IC50) | >1111 | Highly selective mTOR inhibitor with a morpholino group.[1] |
| WYE-687 | Pyrazolo[3,4-d]pyrimidine | 4.6 nM (IC50) | >10,000 nM (IC50) | >2174 | Selective mTOR inhibitor.[1] |
Structural Insights into Inhibitor Binding
ATP-competitive inhibitors of mTOR typically engage with key residues in the kinase domain's ATP-binding pocket. The morpholine group, a common feature in many potent inhibitors including the compound of interest, is known to act as a "hinge-binder," forming a critical hydrogen bond with the backbone amide of Val2240 in the hinge region of mTOR.
The thieno[3,4-d]pyrimidine core serves as a scaffold to position the various substituents in the active site. The phenylurea moiety likely extends into the affinity pocket, where it can form additional hydrogen bonds and hydrophobic interactions, contributing to the overall binding affinity. Structure-based drug design has led to the optimization of these interactions to enhance potency and selectivity. For instance, the substitution pattern on the phenylurea can be modified to exploit specific subpockets within the active site, and in some cases, to introduce water-solubilizing groups to improve pharmacokinetic properties.[2]
Experimental Protocols for Characterizing mTOR Kinase Inhibitors
The following are detailed methodologies for key experiments used to characterize the binding and activity of mTOR inhibitors.
mTOR Kinase Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit mTOR kinase activity by detecting the phosphorylation of a substrate. A common method is a fluorescence polarization (FP)-based assay.
Principle: The assay is based on the competition between a phosphospecific antibody and a fluorescently labeled phosphopeptide for binding to the antibody. When the fluorescent phosphopeptide is bound to the large antibody, it tumbles slowly in solution, resulting in a high FP signal. In the presence of the phosphorylated substrate produced by mTOR, the fluorescent phosphopeptide is displaced from the antibody, leading to faster tumbling and a decrease in the FP signal.
Protocol:
-
Reaction Setup: In a 384-well plate, add mTOR enzyme, the substrate peptide (e.g., a peptide derived from 4E-BP1), and ATP.
-
Inhibitor Addition: Add the test compound at various concentrations. Include a positive control (a known mTOR inhibitor) and a negative control (DMSO vehicle).
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add a mixture of a phosphospecific antibody and a fluorescently labeled phosphopeptide tracer.
-
Equilibration: Incubate for another period (e.g., 30-60 minutes) to allow the antibody-peptide binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Binding Affinity Determination (Surface Plasmon Resonance)
Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics and affinity of binding between a ligand (the inhibitor) and an analyte (the mTOR kinase domain).
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. The mTOR kinase domain is immobilized on the chip surface. When the inhibitor is flowed over the surface, binding to the immobilized kinase causes a change in mass, which alters the refractive index and is detected as a response in the sensorgram.
Protocol:
-
Immobilization: Covalently immobilize the purified mTOR kinase domain onto a sensor chip (e.g., a CM5 chip via amine coupling).
-
Binding Analysis: Inject a series of concentrations of the test compound over the sensor surface and a reference surface (without the kinase) to correct for non-specific binding.
-
Association and Dissociation: Monitor the association of the compound during the injection and the dissociation after the injection is complete by flowing buffer over the chip.
-
Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the interaction (e.g., a low pH buffer) to prepare for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Thermodynamic Characterization (Isothermal Titration Calorimetry)
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Principle: ITC measures the heat change that occurs when a ligand (the inhibitor) is titrated into a solution containing a macromolecule (the mTOR kinase domain). The heat change is proportional to the amount of binding that occurs.
Protocol:
-
Sample Preparation: Prepare solutions of the purified mTOR kinase domain and the test compound in the same buffer to minimize heat of dilution effects.
-
ITC Experiment: Load the mTOR kinase domain into the sample cell of the calorimeter and the inhibitor into the titration syringe.
-
Titration: Perform a series of small, sequential injections of the inhibitor into the sample cell while maintaining a constant temperature.
-
Heat Measurement: Measure the heat change after each injection. As the kinase becomes saturated with the inhibitor, the heat change per injection decreases.
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of inhibitor to kinase. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka, and its inverse, KD), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Visualizing mTOR Signaling and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the mTOR signaling pathway and a typical workflow for screening mTOR inhibitors.
Caption: Simplified mTOR signaling pathway showing key upstream activators, the central role of mTORC1 and mTORC2, and major downstream cellular processes. The point of intervention for ATP-competitive inhibitors is also indicated.
Caption: A typical experimental workflow for the discovery and characterization of novel mTOR kinase inhibitors, from initial high-throughput screening to lead optimization.
Conclusion
The thieno[3,4-d]pyrimidine scaffold represents a promising starting point for the development of potent and selective mTOR inhibitors. While direct experimental data for (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea is not currently in the public domain, analysis of structurally related compounds suggests that it is likely an ATP-competitive inhibitor of mTOR, potentially with dual PI3K/mTOR activity. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of its binding to the mTOR kinase domain. Further studies are required to elucidate the precise binding mode, inhibitory potency, selectivity profile, and cellular activity of this specific compound.
References
- 1. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal Protocol for (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations. [1][2]
Hazard Assessment and Chemical Profile
Due to the absence of specific toxicological data, this compound should be handled as a potentially hazardous substance. The thienopyrimidine core and other nitrogen-containing heterocycles are often biologically active. The presence of sulfur and nitrogen suggests that incineration, a common method for chemical waste disposal, could produce toxic oxides (SOx and NOx) if not performed in a facility with appropriate scrubbers.[3][4]
Key Structural Features and Potential Hazards:
-
Thienopyrimidine Core: A class of compounds with diverse biological activities. The specific hazards are unknown, but it should be treated with caution.
-
Sulfone Group (-SO2-): Sulfones are generally stable chemical groups.[5] Thermal decomposition can release sulfur dioxide.[6]
-
Substituted Urea Group: Urea derivatives can have a wide range of biological effects. Some are used as herbicides.[7]
-
Morpholino Group: A common heterocyclic amine moiety. Amines can be irritants and may have noxious odors.[8]
Disposal Procedures Summary
The following table summarizes the recommended disposal routes for different forms of waste containing the target compound.
| Waste Type | Recommended Disposal Route |
| Pure Solid Compound | Collect in a labeled hazardous waste container for solids. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated Labware (e.g., gloves, pipette tips, vials) | Place in a designated container for chemically contaminated solid waste.[9] These items should be incinerated as hazardous waste. |
| Aqueous Solutions | Collect in a labeled hazardous aqueous waste container. Do not dispose of down the drain. The pH should be neutral (between 5.5 and 9.0) before collection, if safe to adjust.[2] |
| Organic Solvent Solutions | Collect in a labeled hazardous organic solvent waste container. Segregate halogenated and non-halogenated solvents.[9][10] |
| Empty Stock Containers | Triple rinse with a suitable solvent. Collect the first rinse as hazardous waste.[1] After rinsing and air-drying, deface the label and dispose of the container as solid waste or according to institutional policy.[1] |
Detailed Experimental Protocol for Disposal
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, chemical safety goggles, and nitrile gloves.
2. Waste Collection and Segregation:
-
Solid Waste:
-
Scrape any residual solid compound into a clearly labeled hazardous waste container designated for solid chemical waste.[9]
-
Use appropriate tools to avoid generating dust.
-
Contaminated disposable items like weighing paper, gloves, and paper towels should be placed in the same solid waste container or a designated pail for chemically contaminated labware.[9]
-
-
Liquid Waste:
-
Do not dispose of any solution containing this compound down the sanitary sewer.[2]
-
Collect all aqueous and organic solvent solutions in separate, compatible, and clearly labeled hazardous waste containers.[11]
-
Keep halogenated and non-halogenated solvent waste streams separate.[10]
-
Ensure waste containers are kept closed except when adding waste.[1][12]
-
3. Labeling of Waste Containers:
-
Label all waste containers with a "Hazardous Waste" tag as soon as the first drop of waste is added.[11]
-
The label must include:
-
The full chemical name: "(S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea".
-
All constituents of a mixture, including solvents and their approximate percentages.
-
The date of accumulation.
-
The generating laboratory and principal investigator's name.
-
4. Storage of Chemical Waste:
-
Store waste containers in a designated Satellite Accumulation Area (SAA).[11][12]
-
Ensure secondary containment is used for all liquid waste containers to prevent spills.[1][11]
-
Segregate incompatible waste types. For example, store acidic waste separately from basic waste and oxidizing agents away from organic materials.[12][13]
5. Arranging for Disposal:
-
Once a waste container is full or has been in storage for the maximum allowable time per institutional guidelines (e.g., 150 days), contact your institution's EHS department to request a waste pickup.[13]
Visualized Workflows and Logical Relationships
The following diagrams illustrate the procedural flow for the proper disposal of the specified compound.
Caption: Workflow for the safe disposal of the specified research chemical.
Caption: Decision tree for segregating different forms of chemical waste.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. epa.gov [epa.gov]
- 5. Sulfone, sulfoxide compound [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. essex.ac.uk [essex.ac.uk]
- 10. documents.uow.edu.au [documents.uow.edu.au]
- 11. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea
Essential Safety and Handling Guidance for a Novel Thienopyrimidine Derivative
Compound: (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea
Important Note: As of October 2025, a specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, it must be handled as a potentially potent pharmacological agent with unknown toxicity. The following guidelines are based on best practices for handling new chemical entities (NCEs) and potent pharmaceutical compounds in a research and development setting.[1][2] A thorough risk assessment should be conducted before any handling of this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Recommended Personal Protective Equipment |
| Weighing and Preparing Solutions | Primary: - Full-face respirator with P100 (or equivalent) cartridges or a Powered Air-Purifying Respirator (PAPR).- Double-layered nitrile gloves, with the outer glove changed immediately upon contamination.- Disposable, solid-front laboratory coat with tight-fitting cuffs.- Chemical splash goggles and a face shield.- Disposable shoe covers.Secondary: - Use of a ventilated balance enclosure or a chemical fume hood is mandatory. |
| In Vitro / In Vivo Dosing | Primary: - Nitrile gloves.- Safety glasses with side shields or chemical splash goggles.- Laboratory coat.Secondary: - Work should be conducted in a chemical fume hood or a biological safety cabinet, especially if aerosols may be generated. |
| General Laboratory Handling | - Nitrile gloves.- Safety glasses with side shields.- Laboratory coat. |
| Spill Cleanup | Primary: - Full-face respirator with appropriate cartridges or SCBA for large spills.- Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).- Chemical-resistant suit or apron.- Chemical-resistant boots.Secondary: - Access to a spill kit containing appropriate absorbent materials and neutralizing agents (if applicable) is essential. |
Engineering Controls
Engineering controls should be the primary means of exposure control.[2]
-
Ventilation: All work with the solid compound, and any procedures that could generate aerosols, should be performed in a certified chemical fume hood, a glove box, or a similar contained ventilation device.
-
Containment: For handling larger quantities or for repetitive tasks, consider the use of containment systems like ventilated balance enclosures for weighing.
Handling Procedures
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Designate a specific area for handling this compound to minimize the risk of cross-contamination.
-
Weighing:
-
Perform in a ventilated enclosure.
-
Use disposable weighing boats or papers.
-
Carefully clean the balance and surrounding area after each use with a damp wipe to avoid generating dust.
-
-
Dissolving:
-
Add the solvent to the solid compound slowly to avoid splashing.
-
If sonication is required, ensure the vessel is securely capped.
-
-
Storage: Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, coats, shoe covers), weighing papers, and other solid materials should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Decontamination: All surfaces and equipment should be decontaminated after use. A suitable cleaning solvent should be used, followed by a final rinse. The cleaning materials should be disposed of as hazardous waste.
Experimental Protocols
Due to the proprietary nature of drug development, specific experimental protocols for this compound are not publicly available. Researchers should develop detailed, substance-specific protocols that incorporate the safety measures outlined above.
Visualized Workflows
The following diagrams illustrate the logical workflows for handling and decision-making related to this compound.
Caption: A logical workflow for the safe handling of the thienopyrimidine derivative.
Caption: A decision-making workflow for responding to a spill of the compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
